Edralbrutinib
Description
This compound is an orally available irreversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase) with potential antineoplastic activity. Upon administration, this compound covalently binds to and irreversibly inhibits BTK activity, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This may inhibit the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOFZXZJJDQLB-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858206-58-2 | |
| Record name | Edralbrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDRALBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Edralbrutinib in B-cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edralbrutinib, also known as TG-1701 and SAR442168, is a potent, highly specific, orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a second-generation BTK inhibitor, it demonstrates high selectivity and is under investigation for the treatment of various B-cell malignancies and autoimmune diseases, including multiple sclerosis.[2][3][4] This guide provides a detailed technical overview of its core mechanism of action in B-lymphocytes, focusing on its interaction with the B-cell receptor (BCR) signaling pathway.
Core Mechanism of Action: Inhibition of BTK in the B-Cell Receptor Pathway
The therapeutic effect of this compound is rooted in its ability to disrupt the B-cell receptor (BCR) signaling cascade, which is fundamental for the development, activation, proliferation, and survival of B-lymphocytes.[1][5]
The BCR signaling pathway is initiated upon the binding of an antigen to the membrane-bound immunoglobulin (Ig) component of the BCR complex. This event triggers a cascade of intracellular phosphorylation events.[6]
-
Initiation: Antigen binding leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the BCR-associated proteins, CD79a and CD79b, by Src-family kinases such as LYN.[6]
-
Signal Amplification: The phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (Syk), which becomes activated upon recruitment.[6]
-
BTK Activation: Activated Syk phosphorylates adaptor proteins, which in turn recruit and activate BTK. BTK activation is a critical step, involving its own autophosphorylation at tyrosine 223 (Y223) and transphosphorylation by Syk at tyrosine 551 (Y551).[7]
-
Downstream Pathways: Activated BTK phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[8] This leads to the activation of several downstream signaling pathways, including NF-κB and MAPK, which ultimately promote gene expression changes that drive B-cell proliferation, survival, and differentiation.[7][9]
This compound is an irreversible inhibitor that covalently binds to a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[9] This covalent bond permanently inactivates the kinase, thereby preventing the phosphorylation of its substrates and halting the entire downstream signaling cascade.[5][9] By blocking BTK activity, this compound effectively prevents the activation of the BCR signaling pathway, which inhibits the growth and promotes apoptosis in malignant B-cells that exhibit overexpression or constitutive activation of BTK.[1][5]
Quantitative Data Presentation
The potency and efficacy of this compound have been characterized through various preclinical and clinical studies.
This table summarizes the key in vitro metrics defining the potency of this compound against its target, BTK.
| Parameter | Value | Description | Reference |
| Kd (Dissociation Constant) | 3 nmol/L | Measures the binding affinity to the BTK enzyme. | [2] |
Note: Lower Kd values indicate higher binding affinity.
This table presents key efficacy endpoints from a Phase 2b clinical trial in patients with relapsing multiple sclerosis after 12 weeks of treatment.
| Endpoint | Dose | Relative Reduction vs. Placebo | p-value | Reference |
| New Gd-enhancing T1 hyperintense lesions | 60 mg | 85% | 0.03 | [10] |
| New or enlarging T2 hyperintense lesions | 60 mg | 89% | <0.0001 | [10] |
Experimental Protocols
The characterization of BTK inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays.
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against BTK.
-
Objective: To quantify the potency of this compound in inhibiting BTK enzymatic activity.
-
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and the signal is detected as luminescence.[11]
-
Methodology:
-
Reagent Preparation: Dilute recombinant BTK enzyme, a suitable substrate (e.g., poly(GT)), ATP, and serial dilutions of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]
-
Kinase Reaction: In a 384-well plate, add 1 µl of the this compound dilution (or DMSO as a vehicle control), 2 µl of BTK enzyme, and 2 µl of the substrate/ATP mixture.[11]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This protocol details a method to confirm that this compound inhibits BTK phosphorylation in a cellular context.
-
Objective: To measure the inhibition of BTK autophosphorylation (at Y223) in B-cells following this compound treatment.
-
Principle: Western blotting uses specific antibodies to detect the levels of a target protein (total BTK) and its phosphorylated form (p-BTK) in cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., TMD8) and treat with various concentrations of this compound for a specified duration (e.g., 2 hours).[8]
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody for a short period (e.g., 15 minutes) to induce BTK phosphorylation.[8]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-BTK (Y223).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the same membrane with an antibody for total BTK and a loading control (e.g., actin) to normalize the phospho-BTK signal and confirm equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of BTK phosphorylation.[8]
-
Conclusion
This compound functions as a highly potent and specific inhibitor of Bruton's tyrosine kinase. Its mechanism of action involves the irreversible covalent modification of BTK, leading to the effective shutdown of the B-cell receptor signaling pathway. This targeted inhibition prevents the proliferation and survival of B-cells, providing a strong therapeutic rationale for its use in B-cell malignancies and autoimmune disorders driven by aberrant B-cell activity. The quantitative data from both preclinical and clinical studies underscore its potential as a significant therapeutic agent.
References
- 1. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]
- 10. Press Release: Sanofi brain-penetrant BTK inhibitor significantly reduced disease activity in Phase 2 trial in relapsing multiple sclerosis [sanofi.com]
- 11. promega.com [promega.com]
Edralbrutinib: A Technical Guide to a Next-Generation Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib (also known as TG-1701 and SHR1459) is an orally available, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell development, activation, proliferation, and survival.[1][4] Dysregulation of the BCR signaling cascade is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[5][6] this compound covalently binds to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, its mechanism of action, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by irreversibly inhibiting the enzymatic function of Bruton's tyrosine kinase.[3] BTK is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals from the B-cell receptor.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[7] This phosphorylation event triggers a cascade of intracellular signaling involving the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the activation of transcription factors such as NF-κB. These transcription factors regulate the expression of genes essential for B-cell proliferation, survival, and differentiation.
By covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, this compound blocks its kinase activity.[2] This irreversible inhibition effectively shuts down the BCR signaling pathway, thereby inhibiting the growth and survival of B-cells that are dependent on this pathway for their proliferation and maintenance.[1] This targeted approach forms the basis of its therapeutic potential in B-cell malignancies and autoimmune disorders.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TG-1701) News - LARVOL Sigma [sigma.larvol.com]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and development of Edralbrutinib (TG-1701)
An In-depth Technical Guide to the Discovery and Development of Edralbrutinib (TG-1701)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as TG-1701) is an orally available, next-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) currently in clinical development by TG Therapeutics.[1][2][3] Engineered for high selectivity, this compound aims to improve upon the safety and tolerability profile of first-generation BTK inhibitors by minimizing off-target kinase interactions. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for a technical audience.
Introduction: The Rationale for a Selective BTK Inhibitor
Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and differentiation of B-lymphocytes.[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Non-Hodgkin's Lymphoma (NHL), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[4][6] This makes BTK a highly validated therapeutic target.[4][7]
The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers but is associated with off-target toxicities, including bleeding and atrial fibrillation, due to its inhibition of other kinases like TEC, EGFR, and ITK.[8][9] This created a clear need for next-generation inhibitors with improved selectivity and, consequently, a better safety profile. This compound was developed to address this need, demonstrating potent and irreversible BTK inhibition with significantly less off-target activity.[10][11]
Discovery and Medicinal Chemistry
This compound (TG-1701), also known as SHR1459, was initially developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. and is now being developed by TG Therapeutics for various B-cell driven diseases.[12][13][14]
-
IUPAC Name: 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7Hpyrrolo[2,3-d]pyridazin-7-one[5][15]
-
Chemical Formula: C26H21F2N5O3[15]
-
Molecular Weight: 489.48 g/mol [15]
This compound is a small molecule designed to form a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[16][17]
Mechanism of Action
This compound exerts its therapeutic effect by potently and irreversibly inhibiting BTK.[4][11] Upon administration, it covalently binds to the Cys481 residue within the BTK active site, preventing the activation of the BCR signaling pathway and downstream survival signals.[5][17] This disruption inhibits the growth and proliferation of malignant B-cells that overexpress BTK.[5]
Recent studies have further elucidated its mechanism, showing that this compound's antitumor activity is associated with the disruption of Ikaros signaling.[10][18] Phosphoproteomic analysis of clinical samples revealed that treatment blunts the Ikaros gene signature, including key targets like YES1 and MYC, in patients who respond early to therapy.[13][18]
Caption: this compound irreversibly inhibits BTK, blocking downstream signaling.
Preclinical Development
In Vitro Studies: Potency and Selectivity
This compound was extensively profiled in preclinical studies to determine its potency and selectivity compared to the first-in-class inhibitor, ibrutinib.
Kinase Selectivity: A key differentiating feature of this compound is its high selectivity for BTK. In a kinase binding assay against a panel of 441 human kinases, this compound demonstrated significantly fewer off-target interactions than ibrutinib.[10] This improved selectivity is hypothesized to contribute to a more favorable safety profile.[8]
Table 1: Kinase Binding Affinity (Kd) and Selectivity vs. Ibrutinib
| Kinase Target | This compound (Kd, nmol/L) | Ibrutinib (Kd, nmol/L) | Selectivity Fold-Difference (Higher Kd is more selective) |
|---|---|---|---|
| BTK | 3 | 1.5 | Comparable On-Target Affinity |
| EGFR | >1000 | 7.4 | >135-fold higher |
| ITK | >1000 | 20.8 | >48-fold higher |
| TXK | 680 | 10 | 68-fold higher |
| JAK3 | >1000 | 10.6 | >94-fold higher |
Data sourced from a binding assay on 441 human kinases.[10]
BTK Kinase Activity: In a functional kinase activity assay, this compound demonstrated potent inhibition of BTK with an EC50 of 6.70 nmol/L, comparable to the activity of ibrutinib (IC50 of 1.65 nmol/L).[10]
Immune Function: Unlike ibrutinib, which can block antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) through off-target inhibition of ITK, this compound does not interfere with these crucial immune-mediated anti-tumor mechanisms.[15][19] This makes it a potentially better partner for combination therapies with anti-CD20 monoclonal antibodies like ublituximab.[15]
In Vivo Studies
In mouse xenograft models of B-cell non-Hodgkin lymphoma (B-NHL), this compound demonstrated anti-tumor activity comparable to ibrutinib.[10][18] Furthermore, in vivo studies suggested a synergistic effect when this compound was combined with the anti-CD20 antibody ublituximab and the PI3K-delta inhibitor umbralisib.[15] This enhanced activity was associated with a pro-immune interleukin signature and increased infiltration of natural killer (NK) cells into the tumor microenvironment.[15][19]
Clinical Development
This compound has been evaluated in a Phase 1, multicenter, open-label study (NCT03671590) in patients with B-cell malignancies.[16][19] The trial was designed to assess the safety, tolerability, and efficacy of this compound as a once-daily oral monotherapy and in combination with ublituximab and umbralisib (the "U2" regimen).[16]
Safety and Tolerability
Across dose-escalation cohorts, this compound has shown an encouraging safety profile.[8][16] Notably, there have been no reported cases of significant bleeding or atrial fibrillation, which are known adverse events associated with less selective BTK inhibitors.[8] The combination of this compound with U2 has also been well-tolerated.[16]
Clinical Efficacy
The combination of this compound with U2 has demonstrated enhanced depth of response compared to this compound monotherapy.[16][19] Data presented from the Phase 1 trial have shown promising clinical activity in patients with both treatment-naïve and relapsed/refractory B-cell malignancies.[16]
Table 2: Preliminary Efficacy in Phase 1 Study (Select Cohorts)
| Indication | Treatment | Number of Patients (N) | Overall Response Rate (ORR) |
|---|---|---|---|
| CLL/SLL | Monotherapy | Data not specified | Promising activity noted |
| CLL/SLL | + U2 | Data not specified | Enhanced depth of response |
| MCL | Monotherapy | Data not specified | Promising activity noted |
| WM | Monotherapy | Data not specified | Promising activity noted |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma; WM: Waldenstrom's Macroglobulinemia. Efficacy data is preliminary from an ongoing Phase 1 trial.[8][16]
Detailed Experimental Protocols
Kinase Panel Selectivity Assay (DiscoverX KINOMEscan™)
This method is used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: A competitive binding assay where test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol:
-
Kinases from a panel (e.g., 441 kinases) are individually incubated with the test compound (this compound or ibrutinib at a set concentration, e.g., 1 µmol/L) and a proprietary, immobilized ligand in microtiter plate wells.
-
The mixture is allowed to reach equilibrium.
-
Wells are washed to remove unbound components.
-
The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
Results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated for significant interactions.
-
In Vitro BTK Kinase Activity Assay (³³P-ATP Filtration Assay)
This assay directly measures the enzymatic activity of BTK and its inhibition.
-
Principle: Measures the transfer of a radiolabeled phosphate (from ³³P-ATP) by BTK onto a specific peptide substrate. The amount of radioactivity incorporated into the substrate is proportional to kinase activity.
-
Protocol:
-
Recombinant human BTK enzyme is incubated in a reaction buffer containing a specific peptide substrate.
-
Serial dilutions of the test compound (this compound) are added to the wells.
-
The kinase reaction is initiated by adding a mixture of MgCl₂ and ³³P-labeled ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.
-
Unincorporated ³³P-ATP is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50/EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Caption: Protocol for measuring BTK enzymatic inhibition by this compound.
Cellular BTK Occupancy Assay
This assay determines the extent to which an inhibitor binds to its target within a cellular context.
-
Principle: Intact cells are treated with the irreversible inhibitor. After washing, remaining unoccupied BTK is detected by adding a fluorescently labeled, irreversible probe that binds to the same active site. A reduction in fluorescence indicates higher occupancy by the test compound.
-
Protocol:
-
A cell line expressing BTK (e.g., DoHH2) is incubated with varying concentrations of this compound or a control inhibitor for a set period.
-
Cells are washed to remove any unbound inhibitor.
-
Cells are lysed to release cellular proteins.
-
The cell lysate is then incubated with a fluorescently labeled ibrutinib probe, which will bind to any BTK active sites not occupied by this compound.
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned using a fluorescence scanner to detect the probe bound to BTK.
-
A decrease in the fluorescent signal at the molecular weight of BTK corresponds to an increase in target occupancy by this compound.
-
Phosphoproteomic Analysis
This technique identifies and quantifies changes in protein phosphorylation in response to drug treatment, providing insight into affected signaling pathways.
-
Principle: Mass spectrometry is used to identify peptides that are phosphorylated and to compare their abundance between treated and untreated samples.
-
Protocol:
-
Sample Collection: Clinical samples (e.g., peripheral blood mononuclear cells from CLL patients) are collected before and after treatment with this compound.[18]
-
Protein Extraction and Digestion: Proteins are extracted from cells, denatured, and digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphorylated peptides are selectively enriched from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS stage measures the mass of the peptides, and the second stage fragments the peptides and measures the masses of the fragments to determine the amino acid sequence and locate the phosphorylation site.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides. Quantitative analysis is performed to compare the abundance of each phosphopeptide between the pre- and post-treatment samples, identifying key signaling changes, such as the Ikaros signature.[13][18]
-
Conclusion
This compound (TG-1701) is a potent, irreversible BTK inhibitor with a highly selective kinase profile.[10][11] Preclinical data have demonstrated on-target activity comparable to ibrutinib but with significantly reduced off-target binding, particularly for kinases implicated in adverse events.[10] Clinical data from the ongoing Phase 1 trial have shown an encouraging safety and tolerability profile, with promising efficacy in patients with B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[8][16] The distinct mechanism, which includes the disruption of Ikaros signaling, and its favorable pharmacological properties position this compound as a promising next-generation therapy in hematologic oncology and potentially other B-cell mediated diseases.[18][20]
References
- 1. Earnings Preview For TG Therapeutics - TG Therapeutics (NASDAQ:TGTX) - Benzinga [benzinga.com]
- 2. gurufocus.com [gurufocus.com]
- 3. gurufocus.com [gurufocus.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. Current Status of Novel Agents for the Treatment of B Cell Malignancies: What’s Coming Next? [mdpi.com]
- 8. cllsociety.org [cllsociety.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. This compound (TG-1701) / TG Therap, Jiangsu Hengrui Pharma [delta.larvol.com]
- 15. medkoo.com [medkoo.com]
- 16. EPWORTH Knowedge Bank: TG-1701, A selective Bruton Tyrosine Kinase (BTK) Inhibitor, as monotherapy and in combination with ublituximab and umbralisib (U2) in patients with B- Cell malignancies. [knowledgebank.epworth.org.au]
- 17. cllsociety.org [cllsociety.org]
- 18. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (TG-1701) News - LARVOL Sigma [sigma.larvol.com]
- 20. This compound - Eternity Bioscience/TG Therapeutics - AdisInsight [adisinsight.springer.com]
Edralbrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib, also known as TG-1701, is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1] this compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the characterization of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one[1] |
| Synonyms | TG-1701, TG 1701, TG1701[1] |
| CAS Number | 1858206-58-2[1] |
| Chemical Formula | C₂₆H₂₁F₂N₅O₃[1] |
| InChI Key | DNPOFZXZJJDQLB-MRXNPFEDSA-N[1] |
| SMILES | C#CC(=O)N1CC--INVALID-LINK--N1C=C(C2=C1N=NC(=O)C2N)C1=CC=C(OC2=C(F)C=CC=C2F)C=C1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 489.48 g/mol [1] |
| Exact Mass | 489.1612 g/mol [1] |
| Solubility | DMSO: 98 mg/mL (200.21 mM)[2] |
| Appearance | Solid powder |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[1] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor (BCR), BTK is phosphorylated and in turn activates downstream signaling pathways, including the PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial for B-cell proliferation and survival.
This compound's mechanism of action involves the formation of a covalent bond with the cysteine 481 (Cys-481) residue within the ATP-binding domain of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade and leading to decreased proliferation and survival of malignant B-cells.[1]
Pharmacological Properties
This compound has demonstrated high potency and selectivity for BTK. In a binding assay against a panel of 441 human kinases, this compound was found to be more selective than the first-generation BTK inhibitor, ibrutinib.[1]
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Value | Comparison (Ibrutinib) |
| BTK Binding Affinity (Kd) | 3 nmol/L[1][2] | 1.5 nmol/L[1] |
| BTK Kinase Activity (EC₅₀) | 6.70 nmol/L[1] | 1.65 nmol/L (IC₅₀)[1] |
| EGFR Binding Affinity (Kd) | >10,000 nmol/L | 74 nmol/L |
| ITK Binding Affinity (Kd) | >10,000 nmol/L | 210 nmol/L |
| TXK Binding Affinity (Kd) | >10,000 nmol/L | 147 nmol/L |
| JAK3 Binding Affinity (Kd) | >10,000 nmol/L | 106 nmol/L |
Table 4: In Vivo Pharmacological Data for this compound (MINO Xenograft Model)
| Dose | Tumor Growth Inhibition (TGI) | Comparison (Ibrutinib) |
| 25 mg/kg | 56%[1] | - |
| 50 mg/kg | 72%[1] | - |
| 100 mg/kg | 78%[1] | 70% (at 100 mg/kg)[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Kinase Binding Assay
-
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
-
The binding of this compound (at a concentration of 1 µmol/L) was assessed against a panel of 441 human kinases using the DiscoverX KINOMEscan™ technology.[1]
-
This competitive binding assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site.
-
The amount of kinase-ligand interaction is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Results are reported as the percentage of the kinase that remains bound to the ligand in the presence of the test compound, from which the dissociation constant (Kd) can be calculated.[1]
-
BTK Kinase Activity Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting BTK kinase activity.
-
Methodology:
-
A radioactive ³³P-ATP filtration assay was utilized to measure the kinase activity of wild-type BTK.[1][3]
-
The assay was performed in the presence of increasing concentrations of this compound.
-
The reaction mixture contained the BTK enzyme, a suitable substrate (e.g., a peptide substrate), and ³³P-labeled ATP.
-
The reaction was allowed to proceed for a defined period, after which the reaction products were captured on a filter membrane.
-
The amount of incorporated ³³P was quantified using a scintillation counter.
-
The EC₅₀ value was determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.[1]
-
In Vitro BTK Occupancy Assay
-
Objective: To measure the engagement of this compound with its target, BTK, within a cellular context.
-
Methodology:
-
The BTK-expressing follicular lymphoma cell line DoHH-2 was used.[1]
-
Cells were incubated with varying concentrations of this compound.
-
Following incubation, the cells were lysed.
-
The cell lysates were then incubated with a fluorescently labeled BTK-specific probe that competes for binding to the BTK active site.
-
The amount of fluorescent probe bound to BTK was measured, which is inversely proportional to the occupancy of BTK by this compound.
-
Complete BTK occupancy is achieved when the fluorescent signal is maximally reduced.[1]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of B-cell non-Hodgkin lymphoma (B-NHL) cell lines.
-
Methodology:
-
A panel of B-NHL cell lines, including those with wild-type BTK and the C481S resistance mutation, were used.[1]
-
Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).[3]
-
Cell viability was measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3]
-
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
The luminescent signal was read using a plate reader, and the IC₅₀ values were calculated.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model of B-NHL.
-
Methodology:
-
Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with a B-NHL cell line (e.g., MINO).[1][3]
-
Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) for a defined treatment period (e.g., 16 days).[1]
-
Tumor volumes were measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.[1]
-
Conclusion
This compound is a next-generation irreversible BTK inhibitor with a distinct selectivity profile compared to first-in-class agents. Its potent and selective inhibition of BTK translates to significant antitumor activity in preclinical models of B-cell malignancies. The data summarized in this technical guide provide a comprehensive overview of its chemical, physicochemical, and pharmacological properties, supporting its ongoing clinical development. The detailed experimental protocols offer a framework for researchers and scientists to further investigate the properties and potential applications of this compound and similar targeted therapies.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Edralbrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib (TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] By covalently binding to the Cysteine 481 residue in the active site of BTK, this compound effectively blocks the B-cell antigen receptor (BCR) signaling pathway, which is a critical driver for the proliferation and survival of malignant B-cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in the Phase 1 clinical trial NCT03671590, which evaluated the drug in patients with relapsed or refractory B-cell malignancies.
Absorption and Distribution
Limited publicly available data from the Phase 1 trial indicates that this compound exhibits linear kinetics, with an approximately dose-proportional increase in the area under the curve (AUC) observed over the dose range of 100 mg to 200 mg.[2]
Metabolism and Excretion
A poster presentation from the European Hematology Association (EHA) 2020 meeting reported a mean half-life of 2.24 hours and a mean apparent clearance (CL/F) of 55.4 L/hr for this compound. However, detailed information regarding the metabolic pathways and excretion routes of this compound is not yet publicly available. Preclinical studies in animal models would typically involve characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, including identification of major metabolites and the enzymes responsible for its metabolism (e.g., cytochrome P450 isoenzymes).
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound from the Phase 1 clinical trial (NCT03671590). It is important to note that a complete dataset with Cmax, Tmax, and AUC across all dose levels has not been fully published.
| Parameter | Value | Dose Level(s) | Population | Source |
| Kinetics | Linear, dose-proportional AUC | 100 mg - 200 mg | Patients with B-cell malignancies | [2] |
| Mean Half-life (t½) | 2.24 hours | Not specified | Patients with B-cell malignancies | |
| Mean Apparent Clearance (CL/F) | 55.4 L/hr | Not specified | Patients with B-cell malignancies |
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its potent and sustained inhibition of BTK and the subsequent downstream signaling pathways.
Target Occupancy
Data from the Phase 1 clinical trial (NCT03671590) has demonstrated that this compound achieves high and sustained target engagement. Near-complete BTK occupancy was observed in patients at doses of 100 mg once daily (QD) and higher.[2][3] This indicates that at these dose levels, the vast majority of BTK protein in peripheral blood mononuclear cells (PBMCs) is covalently bound and inhibited by this compound.
Downstream Signaling
A key pharmacodynamic finding for this compound comes from a phosphoproteomics study conducted on samples from the NCT03671590 trial. This research identified the phosphorylation status of the transcription factor Ikaros as a potential biomarker for early response to treatment.[4][5] In "early responder" patients, this compound treatment led to a significant dephosphorylation of Ikaros at Serine residues 442 and 445.[4] This dephosphorylation is associated with the disruption of an Ikaros-driven gene signature, including the downregulation of MYC and the upregulation of YES1.[4] This suggests that the anti-tumor activity of this compound is, at least in part, mediated through its modulation of Ikaros signaling downstream of BTK.
Pharmacodynamic Data Summary
| Parameter | Finding | Dose Level(s) | Population | Source |
| BTK Occupancy | Near-complete occupancy | ≥ 100 mg QD | Patients with B-cell malignancies | [2][3] |
| Downstream Signaling | Dephosphorylation of Ikaros (pSer442/445) in early responders | 200 mg, 300 mg, 400 mg QD | Patients with CLL | [4] |
| Gene Signature Modulation | Downregulation of MYC, upregulation of YES1 in early responders | 200 mg, 300 mg, 400 mg QD | Patients with CLL | [4] |
Signaling Pathways
BTK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical BTK signaling pathway initiated by B-cell receptor (BCR) activation and the point of inhibition by this compound.
This compound inhibits BTK, blocking downstream signaling pathways.
Ikaros Signaling in Response to this compound
This diagram illustrates the effect of this compound on the Ikaros signaling pathway in responsive B-cells.
This compound leads to Ikaros dephosphorylation and altered gene expression.
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for BTK inhibitors and the information from published studies on this compound, the following represents plausible protocols for key experiments.
Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound in human plasma.
-
Methodology:
-
Sample Collection: Blood samples are collected from patients at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and CL/F are calculated using non-compartmental analysis with software like WinNonlin.
-
BTK Occupancy Assay
-
Objective: To measure the percentage of BTK protein that is covalently bound by this compound in PBMCs.
-
Methodology (ELISA-based):
-
PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: PBMCs are lysed to release intracellular proteins, including BTK.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify both total BTK and the amount of free (unbound) BTK.
-
Total BTK: A sandwich ELISA is performed using two different anti-BTK antibodies.
-
Free BTK: A competitive ELISA is used where a biotinylated, irreversible BTK probe is added to the lysate. This probe will only bind to the free BTK. The amount of probe bound is then quantified.
-
-
Calculation: BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.
-
Phosphoproteomic Analysis of Downstream Signaling
-
Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.
-
Methodology (LC-MS/MS-based):
-
Sample Preparation:
-
PBMCs are isolated from patients at baseline and at various time points after this compound administration.
-
Cells are lysed, and proteins are extracted and quantified.
-
Proteins are digested into peptides using trypsin.
-
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the site of phosphorylation.
-
Data Analysis: The relative abundance of each phosphopeptide is quantified across different samples to identify changes in phosphorylation levels induced by the drug. Bioinformatics tools are used to map these changes to specific signaling pathways.
-
Experimental Workflow for Phosphoproteomics
Workflow for phosphoproteomic analysis of clinical samples.
Conclusion
This compound is a potent and selective irreversible BTK inhibitor that demonstrates a favorable pharmacokinetic and pharmacodynamic profile for the treatment of B-cell malignancies. Its linear kinetics and high target occupancy at clinically relevant doses support a once-daily dosing regimen. The novel finding of Ikaros signaling modulation as a key component of its mechanism of action provides a potential biomarker for patient response and a deeper understanding of its anti-tumor effects. Further publication of complete data from ongoing and future clinical trials will provide a more comprehensive understanding of the clinical pharmacology of this compound.
References
Edralbrutinib: A Technical Overview of Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Edralbrutinib (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated high potency and a distinct selectivity profile.[1] As a key signaling molecule in B-lymphocytes, BTK is a validated therapeutic target for various B-cell malignancies.[2][3] This technical guide provides an in-depth analysis of this compound's target engagement, binding kinetics, and its selectivity against other kinases, supported by detailed experimental methodologies and pathway visualizations.
Target Binding and Potency
This compound is a potent inhibitor of BTK.[4] It forms a covalent bond with the kinase, leading to irreversible inhibition.[3] This strong interaction is reflected in its low nanomolar potency in biochemical assays.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 3 nmol/L | [1] |
| Biochemical Potency (IC50) | 3 nM | [5] |
Selectivity Profile
A critical attribute of any kinase inhibitor is its selectivity, which influences its therapeutic window and potential off-target effects. This compound has been shown to be a highly selective BTK inhibitor, with significantly less activity against many other kinases compared to the first-in-class inhibitor, ibrutinib.[1][5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of related kinases, providing a direct comparison with other notable BTK inhibitors.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound (TG-1701) | Ibrutinib | Acalabrutinib |
|---|---|---|---|
| BTK | 3 | 1.5 | 5.1 |
| TEC | 4 | 7 | 93 |
| TXK | 136 | 2 | 368 |
| EGFR | 270 | 5.3 | > 1000 |
| HER2 | > 3000 | 6.4 | 1000 |
| ITK | > 3000 | 4.9 | > 1000 |
| JAK3 | > 3000 | 32 | > 1000 |
Data sourced from a 2020 European Hematology Association (EHA) Congress presentation.[5]
This profile highlights this compound's potent inhibition of BTK and the closely related TEC kinase, while demonstrating significantly lower potency against other kinases such as EGFR, HER2, ITK, and JAK3, which are known off-targets for ibrutinib and are associated with adverse effects.[5][6]
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to BTK, thereby blocking its kinase activity.[3] BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[7][8] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[8] Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate Protein Kinase C (PKC), respectively, culminating in the activation of transcription factors that drive B-cell proliferation, survival, and activation.[8] By inhibiting BTK, this compound effectively halts this entire cascade.[3]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
The determination of this compound's potency and selectivity involves a combination of biochemical and cell-based assays.
1. Biochemical Kinase Assays (Potency and Selectivity)
-
Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes and calculate the IC50 value.
-
Methodology Example (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): Assays like LanthaScreen® or Z'-LYTE® are commonly used.[2]
-
Reaction Setup: Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. During this time, the kinase phosphorylates the substrate.
-
Detection: A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
-
Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the acceptor fluorophore on the peptide into close proximity, generating a FRET signal. The plate is read on a TR-FRET capable plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The same protocol is repeated for a panel of other purified kinases to determine selectivity.[6]
-
2. Cellular Assays (On-Target and Off-Target Effects)
-
Objective: To confirm the inhibitor's activity within a biological context and assess its effects on cellular signaling pathways.
-
Methodology Example (Phospho-Flow Cytometry):
-
Cell Treatment: A B-cell lymphoma cell line (e.g., Ramos) or primary B-cells are treated with varying concentrations of this compound for a set duration.[9]
-
Cell Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated BTK (p-BTK) and its downstream target, phosphorylated PLCγ2 (p-PLCγ2).
-
Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: A decrease in the levels of p-BTK and p-PLCγ2 in this compound-treated cells compared to untreated controls indicates on-target pathway inhibition. EC50 values can be calculated from the dose-response data.[9] This method can be adapted to measure off-target effects by stimulating other pathways in different cell types (e.g., EGF stimulation of A431 cells to measure p-EGFR).[2]
-
Caption: A generalized workflow for characterizing the potency and selectivity of a BTK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tgtherapeutics.com [tgtherapeutics.com]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Edralbrutinib's Role in B-Cell Receptor Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development, proliferation, and survival. Its dysregulation is a hallmark of numerous B-cell malignancies. Bruton's tyrosine kinase (BTK), a key enzyme in this cascade, has emerged as a major therapeutic target. Edralbrutinib (formerly TG-1701/SAR442168) is a potent, highly specific, next-generation irreversible BTK inhibitor. This document provides an in-depth technical overview of the BCR signaling pathway, the precise mechanism of action of this compound, comparative quantitative data on its potency, and detailed experimental protocols for assessing BTK inhibition and occupancy.
The B-Cell Receptor (BCR) Signaling Pathway
The BCR is a transmembrane protein complex on the surface of B-cells composed of a membrane-bound immunoglobulin (mIg) molecule and a signal transduction moiety, the Igα/Igβ (CD79a/CD79b) heterodimer.[1][2] Antigen binding to the mIg component initiates a signaling cascade crucial for B-cell activation, survival, and differentiation.[1][3]
Upon antigen engagement, the BCR aggregates, leading to the rapid activation of Src family kinases like LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79a and CD79b.[2][4] These phosphorylated ITAMs serve as docking sites for Spleen tyrosine kinase (SYK), which, upon binding, becomes activated and phosphorylates downstream adapter proteins, including B-cell linker (BLNK).[2][5]
This sequence of events leads to the formation of a "signalosome," a multi-protein complex that recruits and activates several key signaling enzymes.[1][4] One of the most critical components of this signalosome is Bruton's tyrosine kinase (BTK).[3] Activated BTK, a member of the Tec family of kinases, phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream pathways, including calcium mobilization and activation of Protein Kinase C (PKC), which ultimately lead to the activation of transcription factors like NF-κB and NFAT, driving gene expression changes that promote B-cell proliferation, survival, and differentiation.[2][6]
This compound: Mechanism of Action
This compound is an orally available, irreversible inhibitor of BTK.[7] Like other covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, its mechanism relies on forming a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme.[6][8][9] This cysteine residue is not highly conserved across all protein kinases, which provides a basis for selectivity.[3]
The formation of this covalent bond is irreversible, leading to the permanent inactivation of the BTK enzyme.[7] By occupying the ATP-binding pocket and covalently modifying the enzyme, this compound blocks BTK's kinase activity, preventing the autophosphorylation of BTK and the subsequent phosphorylation and activation of its primary substrate, PLCγ2.[10] This action effectively halts the propagation of signals downstream of the BCR.[6][7] The consequence is the inhibition of pathways that are crucial for the proliferation, survival, and activation of malignant B-cells.[7][10]
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
Core Concept: Targeting Bruton's Tyrosine Kinase in Autoimmunity
An In-depth Technical Guide on Edralbrutinib for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Autoimmune diseases arise from a dysregulated immune system that targets the body's own tissues. B cells play a central role in the pathology of many of these conditions through the production of autoantibodies, antigen presentation, and secretion of inflammatory cytokines.[1][2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[3][4][5] Beyond its role in B cells, BTK is also involved in the activation of myeloid cells, such as macrophages and mast cells, through Fc receptor (FcR) signaling, contributing to inflammatory processes.[3][6][7]
Given its pivotal role in both adaptive and innate immunity, BTK has emerged as a highly attractive therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[1][3]
Introduction to this compound
This compound (also known as TG-1701 and SAR442168/Tolebrutinib) is an orally available, potent, and highly selective, irreversible inhibitor of Bruton's tyrosine kinase.[8][9][10] Its high specificity is designed to maximize therapeutic efficacy while minimizing off-target effects often associated with first-generation BTK inhibitors.[1] this compound is under investigation for various B-cell malignancies and autoimmune diseases.[10][11]
Mechanism of Action
This compound functions by forming a covalent, irreversible bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme.[5] This permanent binding inactivates the kinase, effectively shutting down downstream signaling cascades. By blocking the BTK signaling pathway, this compound inhibits the activation, proliferation, and survival of B lymphocytes and modulates the function of myeloid cells, thereby interrupting key pathological processes in autoimmune diseases.[3][12]
BTK Signaling Pathway and this compound's Point of Intervention
The B-cell receptor signaling cascade is a complex process initiated by antigen binding. This triggers a series of phosphorylation events, with BTK acting as a crucial signal amplifier. Its activation leads to the mobilization of intracellular calcium and the activation of transcription factors like NF-κB, which are vital for B-cell function.[4][13]
Caption: BTK signaling pathway in B cells and the inhibitory action of this compound.
Quantitative Preclinical Data
This compound demonstrates high potency and selectivity for BTK in preclinical evaluations. The following table summarizes key quantitative metrics from in vitro and in vivo studies of this compound and other relevant second-generation BTK inhibitors.
| Parameter | Value | Compound | Assay/Model | Reference |
| Binding Affinity (Kd) | 3 nmol/L | This compound (TG-1701) | In vitro binding assay | [9] |
| IC50 (BTK) | 8 nM | AEG42766 | In vitro kinase assay | [14] |
| EC50 (Human B-cells) | 0.4 nM | AEG42766 | IgM-mediated proliferation | [14] |
| EC50 (Murine Splenocytes) | 0.8 nM | AEG42766 | IgM-mediated proliferation | [14] |
| In Vivo Efficacy | Near-complete disease inhibition | Evobrutinib | RA and SLE mouse models | [15] |
| Effective BTK Occupancy | ~80% (mean) | Evobrutinib | RA and SLE mouse models | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the evaluation of BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents: Recombinant human BTK protein, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 96-well plate, add recombinant BTK protein to each well containing the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. f. Terminate the reaction. g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model for rheumatoid arthritis to assess the in vivo efficacy of therapeutic agents.[2]
-
Animal Strain: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction Protocol: a. Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail. b. Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
-
Treatment Protocol: a. Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis. b. Dosing continues for a predetermined period (e.g., 2-3 weeks).
-
Efficacy Assessment: a. Clinical Scoring: Monitor mice regularly (e.g., 3 times per week) for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16. b. Histopathology: At the end of the study, collect ankle and knee joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean arthritis scores and histopathological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mann-Whitney U test for histology).
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
BTK Occupancy Assay
This pharmacodynamic assay measures the percentage of BTK enzyme that is bound by an irreversible inhibitor in a biological sample (e.g., peripheral blood mononuclear cells - PBMCs).[16]
-
Sample Collection: Collect whole blood from subjects at various time points before and after this compound administration. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.
-
Measurement of Free and Total BTK: a. Several methods exist, including ELISA-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[17][18][19] b. Principle: Use two parallel measurements. i. Total BTK: Use a pair of antibodies that bind to different epitopes of BTK to quantify the total amount of the protein, regardless of whether it is bound to the drug. ii. Free BTK: Use a biotinylated probe that mimics the drug and binds to the same Cys481 site on unoccupied BTK. This probe is then detected, for example, by a streptavidin-conjugated fluorophore.
-
Calculation: a. The fraction of occupied BTK is calculated using a formula that normalizes post-dose free and total BTK levels to their pre-dose baseline values. b. Formula: % Occupancy = (1 - ([Free BTK]post-dose / [Total BTK]post-dose) / ([Free BTK]pre-dose / [Total BTK]pre-dose)) * 100.[16]
-
Data Analysis: Plot BTK occupancy over time to understand the duration of target engagement following drug administration.
Clinical Development in Autoimmune Disease
This compound (as SAR442168/Tolebrutinib) has been evaluated in clinical trials for relapsing multiple sclerosis (MS).
Summary of Phase 2b Trial in Relapsing MS (NCT03996291)
A randomized, double-blind, placebo-controlled Phase 2b study was conducted to assess the dose-response relationship, efficacy, and safety of Tolebrutinib in patients with relapsing forms of MS.[10][20]
| Endpoint | Dose | Result | Relative Reduction vs. Placebo | p-value | Reference |
| Primary: New Gd-enhancing T1 lesions | 60 mg | Significant reduction | 85% | 0.03 | [10] |
| Secondary: New or enlarging T2 lesions | 60 mg | Significant reduction | 89% | <0.0001 | [10] |
Safety and Tolerability: The treatment showed an acceptable safety and tolerability profile across all tested doses during the study period.[21] Long-term safety is being assessed in extension studies.[22]
Caption: Simplified logical diagram of the Phase 2b dose-finding study design.
Pharmacokinetics and Pharmacodynamics (PK/PD)
The PK/PD profile of irreversible BTK inhibitors is unique. While the drug may be cleared from the plasma relatively quickly, its pharmacodynamic effect (BTK inhibition) is long-lasting due to the covalent binding.[15]
| PK/PD Parameter | Value | Compound | Subject | Reference |
| Absorption (Tmax) | ~0.5 - 1 hour | Evobrutinib, Branebrutinib | Healthy Volunteers | [16][23] |
| Plasma Half-life (t½) | ~1.2 - 2 hours | Branebrutinib, Evobrutinib | Healthy Volunteers | [16][23] |
| Brain Penetrance | Yes | Tolebrutinib | Preclinical/Phase 1 | [10] |
| BTK Occupancy (Peak) | >90% | Evobrutinib (≥200mg single dose) | Healthy Volunteers | [16] |
| BTK Occupancy (Peak) | 100% | Branebrutinib (10mg single dose) | Healthy Volunteers | [23] |
| BTK Occupancy (Duration) | >50% at 96 hours | Evobrutinib (≥100mg single dose) | Healthy Volunteers | [16] |
| BTK Occupancy Half-life | 115 - 154 hours | Branebrutinib | Healthy Volunteers | [23] |
Note: Data for specific BTK inhibitors are used to illustrate the typical profile of this drug class, as detailed public data for this compound can be limited.
Conclusion and Future Directions
This compound is a highly selective, next-generation irreversible BTK inhibitor with significant potential for the treatment of autoimmune diseases. Its mechanism of action targets a central node in B-cell and myeloid cell activation, offering a compelling therapeutic strategy. Preclinical data demonstrate high potency, and clinical trials in multiple sclerosis have shown promising efficacy in reducing inflammatory disease activity.
Future research will likely focus on:
-
Broadening Indications: Investigating the efficacy and safety of this compound in other autoimmune diseases like rheumatoid arthritis, lupus, and Sjögren's syndrome.
-
Long-Term Outcomes: Evaluating the impact of sustained BTK inhibition on disability progression and neurodegeneration in MS.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other immunomodulatory agents.
The continued development of this compound and other BTK inhibitors represents a promising frontier in providing more targeted and effective treatments for patients with autoimmune disorders.
References
- 1. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]
- 6. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Press Release: Sanofi brain-penetrant BTK inhibitor significantly reduced disease activity in Phase 2 trial in relapsing multiple sclerosis [sanofi.com]
- 11. This compound (TG-1701) / TG Therap, Jiangsu Hengrui Pharma [delta.larvol.com]
- 12. labiotech.eu [labiotech.eu]
- 13. youtube.com [youtube.com]
- 14. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 15. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicalxpress.com [medicalxpress.com]
- 19. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Edralbrutinib Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Edralbrutinib (also known as TG-1701), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in both in vitro and in vivo studies. This guide outlines the necessary materials, step-by-step procedures for dissolution, and proper storage conditions to maintain the integrity and activity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway.[3] By covalently binding to BTK, this compound effectively blocks its activity, thereby inhibiting the proliferation and survival of malignant B-cells that overexpress this kinase.[3] Its high specificity and potency make it a subject of significant interest in the research and development of targeted therapies for B-cell malignancies.[1]
Signaling Pathway of this compound
Caption: this compound inhibits the BTK signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Synonyms | TG-1701, SHR1459 |
| CAS Number | 1858206-58-2 |
| Molecular Formula | C₂₆H₂₁F₂N₅O₃ |
| Molecular Weight | 489.47 g/mol [1] |
| Appearance | Solid powder |
| Purity | ≥98% |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. It is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[1]
| Solvent | Solubility |
| DMSO | 98 mg/mL (200.21 mM) |
| Ethanol | 98 mg/mL |
| Water | Insoluble |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight = 489.47 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their stability and activity over time.
| Storage Condition | Duration | Notes |
| -20°C | 1 month[2][4] | Protect from light. |
| -80°C | 6 months[2][4] | Protect from light. Preferred for long-term storage. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is strongly recommended to prevent degradation from repeated temperature changes.[2][4]
-
Protection from Light: this compound solutions should be stored in light-protected tubes or vials.[2][4]
-
In Vivo Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Preparation of Working Solutions for In Vivo Studies
For in vivo applications, the DMSO stock solution needs to be further diluted in a vehicle suitable for administration to animals. Below are example protocols for preparing such working solutions.
Formulation with PEG300, Tween-80, and Saline
This formulation can be used for oral administration.
Procedure:
-
Start with a known concentration of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of a 1.25 mg/mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.[2][4]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.[2][4]
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach a final volume of 1 mL.[2][4]
-
The final solution should be used immediately for optimal results.[1]
Formulation with Corn Oil
This formulation is an alternative for oral administration.
Procedure:
-
Start with a known concentration of this compound in DMSO (e.g., 24 mg/mL).
-
To prepare a working solution, add 50 µL of the 24 mg/mL clear DMSO stock solution to 950 µL of corn oil.[1]
-
Mix thoroughly to ensure a homogeneous suspension.
-
This mixed solution should be used immediately.[1]
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed when handling this chemical.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: This protocol is intended for research use only and not for human or veterinary use. The procedures outlined are based on publicly available information and should be adapted as necessary for specific experimental requirements. Researchers should always exercise caution and adhere to institutional safety guidelines.
References
Edralbrutinib In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib (TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] By covalently binding to BTK, this compound effectively blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] This mechanism of action makes this compound a promising therapeutic agent for various B-cell malignancies. This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, triggering a cascade of downstream signaling events that ultimately promote B-cell proliferation, survival, and differentiation. This compound's irreversible inhibition of BTK disrupts this entire pathway.
Caption: this compound inhibits BTK, blocking downstream signaling.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound (TG-1701) in various B-cell non-Hodgkin lymphoma (B-NHL) cell lines. One study noted that this compound (TG-1701) demonstrates similar cytotoxic activity to ibrutinib in both ibrutinib-sensitive and ibrutinib-resistant mantle cell lymphoma (MCL) cells. Another study involving the MCL cell line UPN1res reported a three-fold shift in IC50 for both ibrutinib and TG-1701 when compared to the parental cell line.[2]
| Cell Line | Cancer Type | This compound (TG-1701) IC50 (nM) |
| DoHH2 | Follicular Lymphoma | Data not available |
| REC-1 | Mantle Cell Lymphoma | Data not available |
| UPN1 | Mantle Cell Lymphoma | Data not available |
| MEC-1 | Chronic Lymphocytic Leukemia | Data not available |
| TMD8 | Diffuse Large B-cell Lymphoma | Data not available |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Data not available |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Data not available |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Data not available |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Data not available |
| RIVA | Mantle Cell Lymphoma | Data not available |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma | Data not available |
Note: Specific IC50 values for this compound in these cell lines were not found in the searched literature. The table is based on a study that evaluated this compound in a panel of 11 B-NHL cell lines.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TG-1701)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium
-
This compound (TG-1701)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for BTK Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on BTK activity by measuring the levels of phosphorylated BTK (p-BTK).
Workflow:
Caption: Workflow for Western blot analysis of BTK phosphorylation.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium
-
This compound (TG-1701)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK and total BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
References
Application Notes and Protocols for Testing Edralbrutinib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in various immune cells, including B cells and myeloid cells, playing a significant role in their development, activation, and survival.[1][2] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of several autoimmune diseases, making it a compelling therapeutic target.[3][4][5] These application notes provide detailed protocols for utilizing animal models, specifically the collagen-induced arthritis (CIA) model, to evaluate the in vivo efficacy of this compound for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction.[6][7]
Mechanism of Action and Signaling Pathway
This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated downstream signaling.[2] Inhibition of BTK interferes with B-cell proliferation and maturation, as well as the production of autoantibodies and pro-inflammatory cytokines, which are key drivers of RA pathology.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.
Caption: BTK Signaling Pathway and this compound Inhibition.
Animal Models for Efficacy Testing
The collagen-induced arthritis (CIA) model in rodents is the most widely used and accepted preclinical model for studying RA due to its pathological and immunological similarities to the human disease.[6][7] Both mouse and rat CIA models are suitable for evaluating the therapeutic efficacy of BTK inhibitors like this compound.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
The following diagram outlines the typical experimental workflow for a CIA study to assess the efficacy of this compound.
Caption: Experimental Workflow for the CIA Model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a susceptible strain.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), lyophilized
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Sterile syringes and needles (26G)
-
This compound (TG-1701)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare the primary immunization emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Prepare the booster immunization emulsion by mixing the collagen solution with an equal volume of IFA.
-
-
Immunization:
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically before onset.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Administer this compound or vehicle orally once daily at the desired dosage.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset of arthritis.
-
After onset, score the severity of arthritis in each paw 3-4 times per week using a standardized scoring system (see Table 1).
-
Measure paw swelling using a digital caliper.
-
Table 1: Clinical Arthritis Scoring System
| Score | Description of Paw |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
Histopathological Analysis
Procedure:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain sections with Safranin O-Fast Green to evaluate cartilage damage.
-
Score the histopathological changes based on a semi-quantitative scoring system.
Data Presentation
The following tables represent the expected format for presenting quantitative data from an this compound efficacy study in a CIA mouse model.
Table 2: Effect of this compound on Clinical Arthritis Score
| Treatment Group | N | Mean Arthritis Score (Day X) | % Inhibition |
| Vehicle Control | 10 | 10.2 ± 1.5 | - |
| This compound (10 mg/kg) | 10 | 5.1 ± 0.8 | 50% |
| This compound (30 mg/kg) | 10 | 2.5 ± 0.5 | 75% |
| Positive Control (e.g., Methotrexate) | 10 | 3.0 ± 0.6 | 70% |
Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle control group.
Table 3: Effect of this compound on Paw Swelling
| Treatment Group | N | Mean Paw Thickness (mm) (Day X) | % Reduction |
| Vehicle Control | 10 | 3.5 ± 0.3 | - |
| This compound (10 mg/kg) | 10 | 2.8 ± 0.2 | 20% |
| This compound (30 mg/kg) | 10 | 2.3 ± 0.2 | 34% |
| Positive Control (e.g., Dexamethasone) | 10 | 2.1 ± 0.1 | 40% |
Data are presented as mean ± SEM. % Reduction is calculated relative to the vehicle control group.
Table 4: Histopathological Scores of Ankle Joints
| Treatment Group | N | Inflammation Score | Pannus Formation Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle Control | 10 | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.7 ± 0.3 |
| This compound (10 mg/kg) | 10 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.3 ± 0.3 | 1.4 ± 0.2 |
| This compound (30 mg/kg) | 10 | 0.9 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 |
| Positive Control | 10 | 1.1 ± 0.2 | 1.0 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.2 |
Scores are based on a 0-4 scale, where 0 = normal and 4 = severe. Data are presented as mean ± SEM.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound in animal models of rheumatoid arthritis. The collagen-induced arthritis model, coupled with detailed clinical and histopathological assessment, allows for a comprehensive understanding of the therapeutic potential of this novel BTK inhibitor. The provided diagrams and data table templates are intended to guide researchers in the visualization of the mechanism of action and the systematic presentation of experimental results.
References
- 1. tgtherapeutics.com [tgtherapeutics.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Edralbrutinib for Western Blot Analysis of BTK Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies.[2] Activation of BTK involves its phosphorylation, making the analysis of its phosphorylation state a key method for studying its activity and the efficacy of its inhibitors.[3]
Edralbrutinib (also known as TG-1701) is a potent, highly specific, and irreversible inhibitor of BTK.[4][5] It functions by covalently binding to BTK, which prevents the activation of the BCR signaling pathway and downstream survival signals.[4] This application note provides a detailed protocol for utilizing Western blot analysis to measure the inhibitory effect of this compound on BTK phosphorylation in a cellular context.
BTK Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the B-cell receptor (BCR) signaling cascade. Upon antigen binding, downstream kinases are activated, leading to the phosphorylation and full activation of BTK. Activated BTK then phosphorylates key substrates like PLCγ2, triggering cascades that result in B-cell proliferation and survival. This compound intervenes by irreversibly binding to BTK, thus blocking its phosphorylation and activation.
Data Presentation
The potency of BTK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kd).[6] Lower values indicate higher potency. This compound has demonstrated high potency in preclinical models.[5]
| Inhibitor | Type | Potency | Target Cells / Assay | Citation |
| This compound (TG-1701) | Irreversible | Kd: 3 nM | In vitro B-NHL models | [5] |
| Ibrutinib | Irreversible | IC₅₀: 0.5 nM | BTK enzymatic assay | [3] |
| Orelabrutinib | Irreversible | - | Selective BTK targeting | [1][2] |
| Acalabrutinib | Irreversible | - | More selective than Ibrutinib | [2] |
| Zanubrutinib | Irreversible | - | Highly selective BTK targeting | [2] |
Note: IC₅₀ and Kd are different measures of potency and depend heavily on the specific assay conditions. This table provides context for the relative potency of this compound.
Experimental Protocols
This section details the methodology for assessing the inhibition of BTK phosphorylation by this compound using Western blotting.
Experimental Workflow
The diagram below outlines the major steps of the experimental procedure, from cell preparation to final data analysis.
Detailed Methodology
1. Materials and Reagents
-
Cell Lines: B-cell lymphoma cell lines expressing BTK (e.g., TMD8, Ramos).
-
This compound (TG-1701): Prepare stock solutions in DMSO.[5]
-
Antibodies:
-
Primary: Rabbit anti-phospho-BTK (pY223 or pY551), Mouse anti-total-BTK.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., RPMI-1640) with FBS and antibiotics.
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Tris-Glycine-SDS Running Buffer (10x).
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
-
Equipment:
-
Cell culture incubator, hoods, and flasks.
-
SDS-PAGE and Western blot apparatus.
-
PVDF membranes.
-
Chemiluminescence imaging system.
-
2. Cell Culture and Treatment
-
Culture B-cell lymphoma cells according to standard protocols.
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (DMSO).
3. Cell Lysate Preparation
-
Harvest cells by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet on ice using RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and store it at -80°C or proceed to the next step.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
5. SDS-PAGE and Protein Transfer
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody against phospho-BTK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Re-probing
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total BTK as a loading control, the membrane can be stripped and re-probed. Incubate the blot with a stripping buffer, wash, re-block, and then follow steps 6.2-7.2 using the primary antibody for total BTK.
8. Data Analysis
-
Quantify the band intensities for both p-BTK and total BTK using densitometry software (e.g., ImageJ).
-
Normalize the p-BTK signal to the corresponding total BTK signal for each sample.
-
Plot the normalized p-BTK signal against the concentration of this compound to determine the dose-dependent inhibitory effect.
Logical Relationship of Inhibition and Detection
The experiment is designed to test the hypothesis that this compound inhibits BTK activity. The expected outcome is a dose-dependent decrease in the phosphorylated form of BTK, which is visualized and quantified by Western blot.
References
- 1. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Edralbrutinib for Kinase Activity Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edralbrutinib (also known as TG-1701) is a potent and highly specific, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[4][5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. This compound covalently binds to the cysteine 481 (Cys481) residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling.[7] Compared to the first-in-class BTK inhibitor ibrutinib, this compound exhibits similar efficacy with greater selectivity, suggesting the potential for an improved safety profile.[1][8]
These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against BTK using both biochemical and cell-based kinase activity screening assays.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized using various in vitro assays. The data presented below summarizes its activity against BTK and other kinases.
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Kd (nmol/L) | Reference |
| This compound (TG-1701) | BTK | Biochemical | 3 | 3 | [1][9] |
| Ibrutinib | BTK | Biochemical | 1.5 | 1.5 | [9][10] |
| Acalabrutinib | BTK | Biochemical | 5.1 | - | [9] |
| This compound (TG-1701) | TEC | Biochemical | 4 | - | [9] |
| Ibrutinib | TEC | Biochemical | 7 | - | [9] |
| Acalabrutinib | TEC | Biochemical | 93 | - | [9] |
| This compound (TG-1701) | TXK | Biochemical | 136 | - | [9] |
| Ibrutinib | TXK | Biochemical | 2 | - | [9] |
| Acalabrutinib | TXK | Biochemical | 368 | - | [9] |
| This compound (TG-1701) | EGFR | Biochemical | 270 | - | [9] |
| Ibrutinib | EGFR | Biochemical | 5.3 | - | [9] |
| Acalabrutinib | EGFR | Biochemical | >1000 | - | [9] |
| This compound (TG-1701) | ITK | Biochemical | >3000 | - | [9] |
| Ibrutinib | ITK | Biochemical | 4.9 | - | [9] |
| Acalabrutinib | ITK | Biochemical | >1000 | - | [9] |
| This compound (TG-1701) | JAK3 | Biochemical | >3000 | - | [9] |
| Ibrutinib | JAK3 | Biochemical | 32 | - | [9] |
| Acalabrutinib | JAK3 | Biochemical | >1000 | - | [9] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: BTK Signaling Pathway and this compound's Point of Intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tgtherapeutics.com [tgtherapeutics.com]
- 9. tgtherapeutics.com [tgtherapeutics.com]
- 10. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Edralbrutinib in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Edralbrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and its potential application in multiple sclerosis (MS) research. While direct clinical data for this compound in MS is not currently available in the public domain, this document outlines its mechanism of action and draws parallels with other BTK inhibitors under investigation for MS to provide a framework for its potential evaluation.
Introduction to this compound
This compound (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase.[1][2][3][4] BTK is a crucial signaling enzyme in B-lymphocytes and myeloid cells, such as microglia, playing a significant role in their development, activation, and survival.[1][4] By covalently binding to and irreversibly inhibiting BTK, this compound blocks the B-cell antigen receptor (BCR) signaling pathway, which can inhibit the growth of malignant B-cells that overexpress BTK.[1][4] Preclinical studies in B-cell non-Hodgkin lymphoma models have demonstrated its potency, with a dissociation constant (Kd) value of 3 nmol/L.[3]
While this compound has been primarily investigated in the context of B-cell malignancies[5], its mechanism of action aligns with the therapeutic rationale for using BTK inhibitors in the treatment of multiple sclerosis.
Rationale for BTK Inhibition in Multiple Sclerosis
The therapeutic strategy of targeting BTK in MS is based on the central role of B-cells and microglia in the disease's pathophysiology.[6][7][8][9]
-
B-Cell Modulation : B-cells are implicated in the autoimmune attack on the myelin sheath that characterizes MS. BTK inhibitors can modulate B-cell activation and proliferation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.[6]
-
Microglial Regulation : Microglia, the resident immune cells of the central nervous system (CNS), are thought to contribute to the chronic inflammation and neurodegeneration seen in progressive forms of MS.[6][9] BTK is expressed in microglia, and its inhibition may dampen their pro-inflammatory activity.[7]
-
Blood-Brain Barrier Penetration : As small molecules, many BTK inhibitors are designed to cross the blood-brain barrier, allowing them to exert their effects directly within the CNS, a key advantage over many current MS therapies.[6][10]
Quantitative Data from Analogous BTK Inhibitors in MS Clinical Trials
To illustrate the potential efficacy of a potent BTK inhibitor like this compound in multiple sclerosis, the following tables summarize quantitative data from clinical trials of other BTK inhibitors being investigated for this indication.
Note: The following data is for Orelabrutinib, Evobrutinib, Tolebrutinib, and Fenebrutinib, and is intended to provide a comparative context for the potential application of this compound in MS research.
Table 1: Efficacy of BTK Inhibitors on MRI Lesions in Relapsing MS
| BTK Inhibitor | Phase | Primary Endpoint | Results | Citation(s) |
| Orelabrutinib | Phase 2 | Cumulative number of new gadolinium-enhancing (Gd+) T1 brain lesions at Week 12 | 80 mg once daily dose showed a 90.4% reduction compared to placebo. | [11][12][13] |
| Evobrutinib | Phase 2 | Cumulative T1 Gd-enhancing lesions at weeks 12, 16, 20, and 24 | Significant reduction in T1 Gd-enhancing lesions with 75 mg once or twice daily compared to placebo. | [14] |
| Tolebrutinib | Phase 2b | Number of new Gd-enhancing lesions at Week 12 | Dose-dependent reduction; 60 mg dose resulted in an 85% reduction in new lesions compared to the placebo period. | [15][16][17] |
| Fenebrutinib | Phase 2 | Number of new T1 Gd-enhancing lesions | 90% reduction in new inflammatory brain lesions compared to placebo after three months. | [18] |
Table 2: Efficacy of BTK Inhibitors on Clinical Outcomes in MS
| BTK Inhibitor | Phase | Population | Primary Endpoint | Results | Citation(s) |
| Evobrutinib | Phase 3 | Relapsing MS | Annualized Relapse Rate (ARR) | Did not meet primary endpoint; ARR of 0.11 vs 0.11 for teriflunomide in one study, and 0.15 vs 0.14 in another. | [19][20] |
| Tolebrutinib | Phase 3 (GEMINI 1 & 2) | Relapsing MS | Annualized Relapse Rate (ARR) | Did not show superiority over teriflunomide. | [21] |
| Tolebrutinib | Phase 3 (HERCULES) | Non-relapsing Secondary Progressive MS | Time to 6-month Confirmed Disability Progression (CDP) | Delayed time to 6-month CDP by 31% compared to placebo. | [21][22] |
| Fenebrutinib | Phase 2 (Open-label extension) | Relapsing MS | Annualized Relapse Rate (ARR) | ARR of 0.06 at 96 weeks. | [23][24][25] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of BTK inhibitors for multiple sclerosis, based on methodologies described for analogous compounds.
4.1 Preclinical Evaluation in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for MS.
-
Objective : To assess the efficacy of a BTK inhibitor in reducing disease severity in an EAE model.
-
Model : EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.[26]
-
Treatment Protocol :
-
Animals are randomized into treatment and vehicle control groups upon reaching a specific clinical score (e.g., 1.0-1.5).
-
The BTK inhibitor is administered orally at a predetermined dose (e.g., 15 mg/kg) daily for a specified duration (e.g., 10 days).[27]
-
A vehicle solution is administered to the control group.
-
-
Assessments :
-
Clinical Scoring : Mice are monitored and scored daily for disease severity based on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).
-
Histopathology : At the end of the study, spinal cord tissue is collected for histological analysis to assess inflammation and demyelination.
-
Biomarker Analysis : Plasma samples can be collected to measure levels of neurofilament light chain (NfL), a marker of neuroaxonal damage.
-
4.2 Phase 2 Clinical Trial Protocol for Relapsing MS
This protocol is a generalized design for a Phase 2, randomized, double-blind, placebo-controlled study.
-
Objective : To evaluate the efficacy and safety of a BTK inhibitor in patients with relapsing forms of MS.
-
Patient Population : Adults aged 18-55 with a diagnosis of relapsing-remitting MS or secondary progressive MS with relapses.
-
Study Design :
-
Endpoints :
-
Primary Endpoint : The cumulative number of new gadolinium-enhancing (Gd+) T1 lesions on brain MRI scans at specified time points (e.g., weeks 12, 16, 20, and 24).[14]
-
Secondary Endpoints :
-
Annualized relapse rate (ARR).
-
Change from baseline in the Expanded Disability Status Scale (EDSS) score.
-
Number of new or enlarging T2 lesions on brain MRI.
-
Safety and tolerability, assessed by monitoring adverse events and laboratory parameters.
-
-
Visualizations
Diagram 1: BTK Signaling Pathway and Inhibition
Caption: BTK signaling cascade initiated by BCR activation and its inhibition by this compound.
Diagram 2: Experimental Workflow for a Phase 2 MS Clinical Trial
Caption: Generalized workflow for a Phase 2 clinical trial of a BTK inhibitor in relapsing MS.
Diagram 3: Logical Relationship of BTK Inhibition in MS Pathology
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. ajmc.com [ajmc.com]
- 8. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BTK Inhibitors in MS Treatment: Recent Clinical Trial Results and Key Takeaways - Rocky Mountain MS Center [mscenter.org]
- 10. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 11. neurologylive.com [neurologylive.com]
- 12. businesswire.com [businesswire.com]
- 13. Orelabrutinib highly effective in relapsing-remitting MS, based on MRI results - Medical Conferences [conferences.medicom-publishers.com]
- 14. MS Minute: Late-Breaking Data From ECTRIMS—Evobrutinib Safet [practicalneurology.com]
- 15. Tolebrutinib | MS Trust [mstrust.org.uk]
- 16. mssociety.org.uk [mssociety.org.uk]
- 17. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 19. Update on Phase III Results for Evobrutinib in Relapsing Multiple Sclerosis [emdgroup.com]
- 20. mssociety.org.uk [mssociety.org.uk]
- 21. Press Release: Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 22. progressivemsalliance.org [progressivemsalliance.org]
- 23. Multiple Sclerosis Foundation - Study: Fenebrutinib maintains near-complete suppression of MS disease activity [msfocus.org]
- 24. fiercebiotech.com [fiercebiotech.com]
- 25. roche.com [roche.com]
- 26. researchgate.net [researchgate.net]
- 27. neurology.org [neurology.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Edralbrutinib off-target effects and mitigation strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of edralbrutinib (TG-1701) and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to BTK, which blocks the B-cell antigen receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of B-cells, and its inhibition can be therapeutic in B-cell malignancies.
Q2: What are the known off-target effects of BTK inhibitors, and how does this compound compare to other BTK inhibitors like ibrutinib?
First-generation BTK inhibitors, such as ibrutinib, are known to have off-target effects on other kinases, which can lead to adverse events like cardiotoxicity. This compound is a second-generation BTK inhibitor designed for greater selectivity.[1] In a binding assay against 441 human kinases, this compound was found to be more selective than ibrutinib.[2] It demonstrated significantly lower binding to kinases such as EGFR, ITK, TXK, and JAK3.[2]
Q3: What are the potential benefits of using a more selective BTK inhibitor like this compound?
The higher selectivity of this compound for BTK over other kinases is expected to lead to a reduction in off-target toxicities. This could translate to a better safety profile and improved tolerability for patients in clinical settings. A more targeted mechanism of action also provides greater confidence in attributing observed cellular effects to the inhibition of BTK.
Q4: How can I confirm that the observed effects in my experiment are due to BTK inhibition and not off-target effects?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiments: If possible, introducing a drug-resistant mutant of BTK should reverse the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to BTK in a cellular context.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
You are using this compound in a cell-based assay and observe a phenotype that is not consistent with known BTK signaling pathways.
-
Possible Cause: This could be due to an off-target effect of this compound on another kinase in your specific cell model.
-
Mitigation and Troubleshooting Steps:
-
Review Kinase Selectivity Data: Refer to the kinase inhibition profile of this compound to identify potential off-target kinases that might be responsible for the unexpected phenotype.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for BTK inhibition, it is more likely to be an off-target effect.
-
Use a More Selective Inhibitor (if available): If a BTK inhibitor with an even cleaner off-target profile is available, use it as a control to see if the unexpected phenotype persists.
-
Knockdown/Knockout of Potential Off-Targets: Use siRNA or CRISPR to reduce the expression of suspected off-target kinases and see if this abrogates the unexpected phenotype when treating with this compound.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
The IC50 value of this compound in your cellular assay is significantly higher than its reported biochemical IC50.
-
Possible Cause: Several factors can contribute to this discrepancy, including cell membrane permeability, drug efflux pumps, high intracellular ATP concentrations competing with the inhibitor, or protein binding in the cell culture medium.
-
Mitigation and Troubleshooting Steps:
-
Optimize Incubation Time: For an irreversible covalent inhibitor like this compound, a longer incubation time may be necessary to achieve maximal target engagement in a cellular context.
-
Assess Cell Permeability: If possible, use analytical methods to measure the intracellular concentration of this compound.
-
Serum-Free Conditions: Temporarily switch to serum-free or low-serum media during the drug treatment to assess the impact of protein binding.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement at the concentrations used in your cellular assay. This can help determine if the issue is related to target binding or a downstream signaling event.
-
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of BTK Inhibitors (IC50, nM)
| Kinase | This compound (TG-1701) | Ibrutinib | Acalabrutinib |
| BTK | 3 | 1.5 | 5.1 |
| TEC | 4 | 7 | 93 |
| TXK | 136 | 2 | 368 |
| HER2 | >3000 | 6.4 | >1000 |
| EGFR | 270 | 5.3 | >1000 |
| ITK | >3000 | 4.9 | >1000 |
| JAK3 | >3000 | 32 | >1000 |
Data sourced from a presentation at the 25th Congress of the European Hematology Association (EHA), 12 June 2020.[3]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay for Covalent Inhibitors
This protocol is a general guideline for determining the inhibitory activity of this compound against a panel of kinases.
-
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a multi-well plate, add the kinase and the this compound dilutions.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for confirming the binding of this compound to BTK in intact cells.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies against BTK and a loading control protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture cells to the desired confluency and treat with either vehicle (DMSO) or this compound at various concentrations for a specified time.
-
Harvest and wash the cells, then resuspend them in a small volume of lysis buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using an antibody against BTK.
-
Quantify the band intensities and plot the amount of soluble BTK as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: this compound inhibits BTK in the BCR signaling pathway.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting unexpected results with this compound.
References
Mechanisms of resistance to Edralbrutinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals investigate mechanisms of resistance to Edralbrutinib. As specific data on this compound resistance is emerging, this guide is built upon the well-established resistance mechanisms observed for other Bruton's Tyrosine Kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, covalent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][2] By forming a covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, this compound permanently deactivates the enzyme, thereby disrupting downstream signaling and inhibiting the growth of malignant B-cells.[3][4]
Q2: What are the principal mechanisms of resistance to covalent BTK inhibitors like this compound?
Resistance to covalent BTK inhibitors is generally categorized into two main types:
-
On-Target Resistance: This involves genetic mutations within the BTK gene itself. The most prevalent mutation is a substitution at the C481 residue (e.g., C481S), which prevents the covalent binding of the inhibitor.[4][5] Other less common BTK mutations can also confer resistance.[6]
-
Off-Target Resistance (Bypass Pathways): This occurs when cancer cells activate alternative signaling pathways to circumvent the BTK blockade. This often involves gain-of-function mutations in downstream signaling molecules, most notably Phospholipase C gamma 2 (PLCG2).[3][7] Activation of other survival pathways, such as the PI3K/AKT pathway, can also contribute to resistance.[8][9]
Q3: What is the difference between primary and acquired resistance?
-
Primary (or intrinsic) resistance is when cancer cells do not respond to the initial treatment with a drug.[10] This can be due to pre-existing mutations or a fundamental reliance on signaling pathways that are independent of BTK.
-
Acquired resistance develops in tumors that were initially sensitive to the drug.[10] This occurs through the selection and expansion of cancer cell subclones that have developed new mutations (e.g., BTK C481S) or adaptations that allow them to survive and proliferate despite the presence of the drug.[11]
Q4: My experimental model (cell line or in vivo model) is showing decreased sensitivity to this compound. What should I investigate first?
If you observe a decrease in this compound efficacy, a systematic approach is recommended. The first step is typically to investigate the most common mechanism of acquired resistance for covalent BTK inhibitors: on-target mutations. We recommend sequencing the BTK gene in your resistant models, with a focus on the C481 codon. If no BTK mutations are found, the investigation should broaden to include mutations in PLCG2 and analysis of bypass signaling pathway activation.
Troubleshooting Guide: Investigating Decreased Efficacy
This guide provides a structured approach to identifying the cause of resistance to this compound in your experiments.
Issue: Reduced cellular cytotoxicity or tumor growth inhibition with this compound treatment.
Possible Cause 1: On-Target BTK Gene Mutations
Mutations in the BTK gene, particularly at the C481 residue, are the most common cause of acquired resistance to covalent BTK inhibitors.[1][5]
-
Q: How can I confirm if my resistant cells have a BTK mutation? You should sequence the kinase domain of the BTK gene from your resistant cell population and compare it to the parental (sensitive) cell line. Targeted Sanger sequencing of the region around C481 is a rapid first step. For a more comprehensive analysis, next-generation sequencing (NGS) can be employed.
-
Q: Which specific BTK mutations are associated with resistance? While C481S is the most frequent, other substitutions at this site and different locations have been reported for various BTK inhibitors.
Table 1: Common BTK Mutations Associated with Inhibitor Resistance
Inhibitor Class Mutation Consequence References Covalent C481S/Y/R/F Prevents irreversible covalent bond formation. [1][5] Covalent T474I Gatekeeper mutation affecting drug binding. [5][6] Covalent L528W May alter kinase conformation. [1] | Non-Covalent | T474I, A428D | Affects binding of reversible inhibitors. |[1][12] |
Possible Cause 2: Off-Target Mutations in PLCG2
If BTK sequencing is negative, the next most common genetic cause of resistance is gain-of-function mutations in PLCG2, a key substrate of BTK.[3] These mutations render PLCG2 constitutively active or hypersensitive to upstream signals, bypassing the need for functional BTK.[7]
-
Q: How do I detect PLCG2 mutations? Similar to BTK, you should sequence the exons of PLCG2, focusing on regions where resistance mutations are known to cluster.
-
Q: What are the key PLCG2 mutations to look for? Several activating mutations in PLCG2 have been identified in patients resistant to BTK inhibitors.
Table 2: Common PLCG2 Mutations Associated with BTK Inhibitor Resistance
Mutation Consequence References R665W Hypermorphic; leads to autonomous BCR activity. [4] L845F Gain-of-function mutation. [4] S707Y/F/P Increases sensitivity to BTK/SYK phosphorylation. [7] | D1140G/E/Y/N | Increases PLCγ2 activation. |[7] |
Possible Cause 3: Activation of Bypass Signaling Pathways
In the absence of BTK or PLCG2 mutations, resistance can be mediated by the upregulation of parallel survival pathways that do not depend on BCR signaling, such as the PI3K/AKT/mTOR and MAPK pathways.[8][10]
-
Q: How can I assess the activation of these alternative pathways? Western blotting is the most direct method to assess the phosphorylation status of key proteins in these pathways. An increase in the phosphorylated form of a protein indicates pathway activation. This should be done by comparing protein lysates from this compound-treated resistant cells versus treated sensitive cells.
-
Q: What are the key proteins I should probe for? Analyzing the phosphorylation status of the following proteins can provide evidence for the activation of specific bypass pathways.
Table 3: Key Proteins for Bypass Pathway Activation Analysis
Pathway Key Proteins to Probe (Phosphorylated & Total) Function PI3K/AKT/mTOR AKT (S473, T308), S6 Ribosomal Protein (S235/236), 4E-BP1 (T37/46) Pro-survival, proliferation, protein synthesis MAPK ERK1/2 (T202/Y204) Cell proliferation and survival | NF-κB | IκBα (S32), p65 (S536) | Pro-survival, inflammation |
Experimental Protocols
Protocol 1: Targeted Sanger Sequencing of BTK C481 Hotspot
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your parental (this compound-sensitive) and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify a ~300-500 bp region of the BTK gene spanning the C481 codon.
-
PCR Cleanup: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Submit the purified PCR product and a sequencing primer to a sequencing facility.
-
Sequence Analysis: Align the resulting sequences from the resistant and sensitive cells to a BTK reference sequence to identify any nucleotide changes at the C481 codon.
Protocol 2: Western Blot Analysis for p-AKT (S473) Activation
-
Cell Lysis: Lyse equal numbers of sensitive and resistant cells, both treated and untreated with this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-AKT (S473) and, on a separate blot, total AKT. Use the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Compare the ratio of p-AKT to total AKT between your sensitive and resistant samples. An increased ratio in resistant cells suggests activation of the PI3K/AKT pathway.
Visualizations
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.
Caption: Comparison of this compound action in sensitive vs. resistant cells highlighting on-target and bypass mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 5. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming resistance to targeted therapies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT confers intrinsic and acquired resistance to pirtobrutinib in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Edralbrutinib Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming Edralbrutinib resistance in cell line models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to the cysteine 481 (C481) residue in the active site of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2][3] This irreversible inhibition blocks the downstream signaling cascades that promote the proliferation, survival, and activation of malignant B-cells.[1]
Q2: What are the common mechanisms of resistance to BTK inhibitors like this compound?
Resistance to BTK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This primarily involves mutations in the BTK gene itself. The most frequently observed mutation is at the C481 residue, which prevents the covalent binding of irreversible inhibitors like this compound. Other less common mutations in the BTK kinase domain can also confer resistance. Additionally, gain-of-function mutations in downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2), can bypass the need for BTK activation.[2][4]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative survival pathways that are independent of BTK signaling. These can include the PI3K/AKT/mTOR pathway and the non-canonical NF-κB pathway.[5][6]
Q3: How can I generate an this compound-resistant cell line?
An this compound-resistant cell line can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over an extended period.[7][8][9] This process selects for cells that have acquired resistance mechanisms. The starting concentration is typically around the IC50 value of the parental cell line, and the concentration is incrementally increased as the cells adapt and resume proliferation.
Q4: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in this compound sensitivity, consider the following:
-
Confirm drug activity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Cell line integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.[10]
-
Determine IC50 shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. A significant increase in IC50 is indicative of resistance.
Troubleshooting Guides
Issue 1: Suspected On-Target Resistance (BTK or PLCγ2 Mutations)
Symptoms:
-
High IC50 value for this compound in the resistant cell line compared to the parental line.
-
Reduced inhibition of BTK phosphorylation (p-BTK) at Tyr223 upon this compound treatment, as observed by Western blot.
-
Sustained downstream signaling (e.g., p-PLCγ2, p-AKT) despite this compound treatment.
Troubleshooting Workflow:
Caption: Workflow for investigating on-target resistance.
Experimental Approach:
-
Sequence BTK and PLCγ2: Extract genomic DNA from both parental and resistant cell lines. Amplify and sequence the coding regions of BTK and PLCG2 to identify potential mutations.
-
Functional Analysis: If a mutation is identified, you can clone the mutant gene into an expression vector and transfect it into the parental cell line to confirm its role in conferring resistance.
-
Alternative Inhibitors: Test the efficacy of next-generation non-covalent BTK inhibitors, which do not rely on binding to the C481 residue and may be effective against C481S-mutant cells.[5]
Issue 2: Suspected Bypass Pathway Activation
Symptoms:
-
Moderate to high resistance to this compound.
-
Effective inhibition of p-BTK by this compound, but sustained or increased phosphorylation of downstream effectors like AKT or NF-κB.
Troubleshooting Workflow:
References
- 1. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib | Semantic Scholar [semanticscholar.org]
- 2. iwmf.com [iwmf.com]
- 3. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
Troubleshooting Edralbrutinib instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edralbrutinib (also known as TG-1701).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Upon administration, it covalently binds to BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and downstream survival pathways.[1] This can inhibit the growth of malignant B-cells that overexpress BTK.[1] BTK is a key component in B-lymphocyte development, activation, signaling, proliferation, and survival.[1]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations may vary slightly between suppliers, but general guidelines are as follows:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Protect from light, keep dry.[2][3] |
| 0 - 4°C | Short term (days to weeks) | Protect from light, keep dry.[3] | |
| Stock Solution (-80°C) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5] |
| Stock Solution (-20°C) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5] |
3. What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in DMSO and ethanol but is insoluble in water.[2]
| Solvent | Maximum Solubility | Notes |
| DMSO | 98 mg/mL (200.21 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Ethanol | 98 mg/mL |
For in vivo studies, specific formulations using co-solvents are required. Always prepare a clear stock solution first before adding co-solvents.[2][4]
Troubleshooting Guide: Instability in Solution
Issue 1: Precipitation of this compound in Stock Solution or Working Dilutions
Question: I prepared a stock solution of this compound in DMSO, but I'm observing precipitation. What should I do?
Answer:
Precipitation can occur for several reasons. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Proper Dissolution:
-
Check Storage Conditions:
-
Review Dilution Protocol:
-
When preparing working solutions for cell-based assays, precipitation can occur upon dilution into aqueous media. To mitigate this, ensure rapid and thorough mixing during dilution.
-
Consider the final DMSO concentration in your assay. High concentrations of DMSO can be toxic to cells, but a sufficient amount is needed to maintain solubility.
-
Logical Troubleshooting Flow for Precipitation:
Issue 2: Potential Degradation of this compound in Solution
Question: I'm concerned about the stability of this compound in my aqueous assay buffer during long-term experiments. What are the potential degradation pathways?
Answer:
While specific forced degradation studies for this compound are not publicly available, information from other covalent BTK inhibitors containing similar chemical moieties can provide insights into potential instabilities. As a covalent inhibitor, the reactivity of the "warhead" is a key factor in its stability.
Potential Degradation Pathways (Inferred from Similar Compounds):
-
Hydrolysis: Many small molecule inhibitors are susceptible to hydrolysis, especially at non-neutral pH. Studies on other BTK inhibitors have shown degradation under both acidic and basic conditions. It is advisable to prepare fresh dilutions of this compound in your final assay buffer immediately before use.
-
Oxidation: While some BTK inhibitors are stable under oxidative stress, it is a potential degradation pathway for many small molecules. If your experimental setup involves components that could generate reactive oxygen species, this could be a concern.
-
Photodegradation: The recommendation to "protect from light" during storage indicates a potential sensitivity to light.[4][5] Exposure to light, especially UV, could lead to degradation. It is best practice to perform experiments under subdued lighting conditions where possible.
Recommendations to Minimize Degradation:
-
Prepare Fresh: Always prepare working solutions from a frozen stock immediately before use.[2]
-
pH Control: Maintain a physiological pH in your experimental setup unless the protocol requires otherwise.
-
Light Protection: Keep stock solutions and experimental setups protected from direct light.
-
Temperature Control: Perform experiments at the recommended temperature and avoid unnecessary heat exposure.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve. If needed, use gentle warming (up to 60°C) or sonication to ensure complete dissolution.[4]
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for up to 6 months.[4][5]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure rapid and thorough mixing during each dilution step to prevent precipitation.
-
Use the working solutions immediately for your experiment.[2]
-
Protocol 2: General Workflow for an In Vitro BTK Kinase Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on BTK using a commercially available kinase assay kit (e.g., ADP-Glo™).
Signaling Pathway
B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention
This compound exerts its effect by inhibiting BTK, a critical kinase in the BCR signaling cascade. The diagram below illustrates this pathway.
Pathway Description:
Upon antigen binding, the B-cell receptor (BCR) is activated, leading to the sequential activation of the tyrosine kinases LYN and SYK.[3][4] SYK then activates Bruton's tyrosine kinase (BTK).[3] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers trigger downstream signaling cascades, including calcium release and activation of the NF-κB pathway, ultimately promoting B-cell proliferation, survival, and differentiation.[6] this compound irreversibly binds to BTK, blocking its kinase activity and thereby inhibiting this entire downstream signaling cascade.
References
Technical Support Center: Enhancing Edralbrutinib Bioavailability for In Vivo Research
Welcome to the technical support center for Edralbrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in preclinical in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-lymphocytes.[1] Like many kinase inhibitors, this compound's poor aqueous solubility can limit its oral bioavailability, potentially leading to suboptimal exposure and variability in in vivo studies.[2][3]
Q2: What is the mechanism of action of this compound?
Upon administration, this compound covalently binds to and irreversibly inhibits the activity of BTK.[1] This action blocks the B-cell antigen receptor (BCR) signaling pathway and downstream survival pathways, which can inhibit the growth of malignant B-cells that overexpress BTK.[1]
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility and subsequent oral absorption of compounds with low aqueous solubility. These include:
-
Particle size reduction: Micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.
-
Use of co-solvents and surfactants: These agents can increase the solubility of the drug in the formulation and in the gastrointestinal fluids.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Complexation with cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can increase its aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or variable plasma exposure of this compound.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Optimize the formulation: If you are preparing a simple suspension, consider using a formulation with solubility enhancers. Commercial suppliers suggest formulations containing a mixture of solvents and surfactants.
-
Particle size reduction: Ensure that the this compound powder is micronized to increase its surface area for dissolution.
-
Consider a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
pH adjustment: For basic compounds, solubility can sometimes be improved in an acidic environment, although this needs to be carefully considered in the context of the gastrointestinal tract's physiology.
-
Issue 2: Precipitation of this compound in the formulation upon dilution.
-
Possible Cause: The drug is poorly soluble in the aqueous environment of the gut, leading to precipitation from the dosing vehicle.
-
Troubleshooting Steps:
-
Increase the concentration of solubilizing agents: Higher concentrations of co-solvents, surfactants, or cyclodextrins may be necessary to maintain this compound in solution.
-
Use of precipitation inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug in the gastrointestinal tract.
-
Prepare a nanosuspension: A nanosuspension can improve the dissolution rate and reduce the likelihood of precipitation.
-
Issue 3: High inter-animal variability in pharmacokinetic parameters.
-
Possible Cause: Inconsistent absorption due to formulation instability or physiological differences between animals.
-
Troubleshooting Steps:
-
Ensure formulation homogeneity: Vigorously mix the formulation before each administration to ensure a uniform suspension or solution.
-
Control for food effects: Administer the drug at a consistent time relative to feeding, as food can significantly impact the absorption of some drugs.
-
Refine the formulation: A more robust formulation, such as a microemulsion or a solid dispersion, may reduce variability.
-
Experimental Protocols & Data
Below are detailed protocols for preparing common formulations for in vivo studies with this compound, as suggested by commercial suppliers.
Protocol 1: Co-solvent/Surfactant Formulation
This formulation is suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a separate tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture and vortex until homogeneous.
-
Finally, add saline to the desired final volume and mix well.
Example Formulation Composition:
| Component | Volume Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This protocol can yield a clear solution with a solubility of at least 1.25 mg/mL.[1]
Protocol 2: Cyclodextrin-based Formulation
This formulation utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a separate tube, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution to the desired final volume and mix thoroughly.
Example Formulation Composition:
| Component | Volume Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
This protocol can also yield a clear solution with a solubility of at least 1.25 mg/mL.[1]
Figure 2. General experimental workflow for preparing this compound formulations.
Quantitative Data Summary:
| Formulation Components | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Clear Solution |
| DMSO | 98 mg/mL | Clear Solution |
| Water | Insoluble | Suspension |
Data sourced from commercial suppliers.[1][3]
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on publicly available data and is not a substitute for rigorous experimental optimization and validation. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical reagents and conducting animal studies.
References
Edralbrutinib experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Edralbrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to a cysteine residue (Cys481) within the active site of the BTK enzyme. This irreversible binding blocks the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and activation of B-cells.[2][3] By inhibiting BTK, this compound can suppress the growth of malignant B-cells that overexpress this kinase.[2]
Q2: How should this compound be prepared and stored for in vitro experiments?
Proper preparation and storage of this compound are critical for obtaining consistent experimental results.
-
Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] For example, a stock solution can be prepared by dissolving this compound in fresh DMSO to a concentration of 98 mg/mL (200.21 mM).[1] It is important to use fresh DMSO as it can be moisture-absorbent, which may reduce the solubility of the compound.[1]
-
Storage: The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
-
Working Solution: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] One method involves adding 100 μL of a 12.5 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[4] Another preparation for in vivo use involves adding 50 μL of a 24 mg/mL clear DMSO stock solution to 950 μL of corn oil and mixing well.[1]
Q3: What are the potential sources of experimental variability when working with this compound?
Several factors can contribute to variability in experimental outcomes with this compound:
-
Inconsistent Inhibitor Preparation: As a covalent inhibitor, the reactivity of this compound is key to its function. Improperly prepared or stored solutions can lead to degradation of the compound and loss of activity.
-
Cell Line Heterogeneity: Different B-cell lymphoma cell lines may exhibit varying levels of BTK expression and dependence on the BCR signaling pathway. It is crucial to characterize your cell lines and ensure consistency across experiments.
-
Off-Target Effects: While this compound is reported to be more selective than the first-generation BTK inhibitor ibrutinib, off-target binding to other kinases with a similar cysteine residue in the active site can occur.[1][5] This can lead to unexpected phenotypic effects.
-
Development of Resistance: Mutations in the BTK gene, particularly at the Cys481 binding site, can prevent covalent binding of this compound and lead to drug resistance.[5]
Troubleshooting Guides
Poor or No Inhibition of BTK Signaling
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions are maintained. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Low BTK Expression in Cell Line | Verify BTK expression in your cell line using Western blot or qPCR. Select a cell line with robust BTK expression for your experiments. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and antibody concentrations for Western blotting or flow cytometry. |
| Resistance Mutation in BTK | Sequence the BTK gene in your cell line to check for mutations at the Cys481 residue. |
High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Use the lowest effective concentration of this compound to minimize off-target effects. |
| Non-Specific Binding in Assays | Include appropriate controls in your experiments, such as a vehicle-only control (DMSO) and a negative control cell line that does not express BTK. For immunoassays, ensure proper blocking and antibody titration. |
| Presence of Reactive Thiols in Media | Some cell culture media components can react with covalent inhibitors. Consider using a serum-free medium for short-term experiments or dialyzing serum to remove reactive small molecules. |
Experimental Protocols
Western Blot Analysis of BTK Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on BTK signaling by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
-
Cell Culture and Treatment:
-
Plate B-cell lymphoma cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM F(ab')2 fragment to a final concentration of 10 µg/mL for 10 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total BTK as a loading control.
-
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: General workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Validating Edralbrutinib's On-Target Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of edralbrutinib's (TG-1701) in vivo on-target effects against other Bruton's tyrosine kinase (BTK) inhibitors. The information presented is supported by experimental data to aid in the evaluation of this novel therapeutic agent.
Executive Summary
This compound is an irreversible and highly specific BTK inhibitor.[1] In vivo studies demonstrate its potent on-target effects, achieving complete BTK occupancy at low doses and exhibiting comparable tumor growth inhibition to the first-in-class BTK inhibitor, ibrutinib, in preclinical models.[1][2] Notably, this compound displays a more selective kinase inhibition profile than ibrutinib, suggesting a potential for reduced off-target effects.[1] This guide delves into the quantitative in vivo data, detailed experimental methodologies, and a comparative analysis with other established BTK inhibitors.
In Vivo On-Target Effects of this compound
BTK Occupancy
A key pharmacodynamic marker for irreversible BTK inhibitors is the extent and duration of BTK occupancy in target tissues. In vivo studies in mice have demonstrated that this compound achieves complete saturation of the BTK protein in splenocytes.
Table 1: In Vivo BTK Occupancy of this compound in Mice
| Compound | Dose (oral gavage) | Tissue | BTK Occupancy |
| This compound (TG-1701) | 12.5 mg/kg | Spleen | 100% |
Data sourced from a fluorescent BTK-occupancy assay performed on splenocytes from Balb/c mice 2 hours post-dosing.[2]
Downstream Signaling Inhibition
This compound's engagement of BTK leads to the inhibition of downstream signaling pathways crucial for B-cell proliferation and survival. In vivo studies have confirmed the modulation of key signaling molecules following this compound administration.
-
BCR Pathway: this compound has been shown to inhibit the phosphorylation of BTK and downstream kinases such as ERK1/2 in vivo.[2]
-
Ikaros Signaling: A notable on-target effect of this compound is the disruption of the Ikaros signaling pathway, a key regulator of B-cell development. Treatment with this compound in preclinical models and in patients has been shown to blunt the Ikaros gene signature.[1][3]
In Vivo Efficacy in B-cell Lymphoma Models
The on-target inhibition of BTK by this compound translates to significant anti-tumor activity in vivo. In a MINO mantle cell lymphoma (MCL) xenograft model, this compound demonstrated dose-dependent tumor growth inhibition that was comparable to ibrutinib.
Table 2: Tumor Growth Inhibition (TGI) in a MINO Xenograft Model
| Compound | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) |
| This compound (TG-1701) | 25 | 16 days | 56% |
| This compound (TG-1701) | 50 | 16 days | 72% |
| This compound (TG-1701) | 100 | 16 days | 78% |
| Ibrutinib | 100 | 16 days | 70% |
Data from a 16-day treatment of mice bearing MINO-derived tumors.[1]
Comparison with Other BTK Inhibitors
This compound's profile is best understood in the context of other approved BTK inhibitors. While head-to-head in vivo preclinical studies are limited, a comparison of their selectivity and clinical performance provides valuable insights.
Kinase Selectivity
This compound exhibits a higher degree of selectivity for BTK compared to ibrutinib, with significantly less activity against other kinases. This increased selectivity may contribute to a more favorable safety profile by minimizing off-target effects.
Table 3: Comparative Kinase Selectivity (Kd in nmol/L)
| Kinase | This compound (TG-1701) | Ibrutinib |
| BTK | 3 | 1.5 |
| EGFR | >10,000 | 7.8 |
| ITK | >10,000 | 1.1 |
| TXK | >10,000 | 1.9 |
| JAK3 | >10,000 | 16 |
Data from a binding assay on a panel of 441 human kinases.[1]
Clinical Efficacy and Safety of Other BTK Inhibitors
While direct clinical comparisons with this compound are ongoing, data from trials comparing ibrutinib, acalabrutinib, and zanubrutinib provide a benchmark for efficacy and safety in B-cell malignancies.
Table 4: Overview of Key Clinical Data for Approved BTK Inhibitors
| Feature | Ibrutinib | Acalabrutinib | Zanubrutinib |
| PFS vs. Ibrutinib | - | Non-inferior | Superior |
| Key Adverse Events (vs. Ibrutinib) | - | Lower rates of atrial fibrillation, hypertension, and bleeding | Lower rates of atrial fibrillation |
Progression-Free Survival (PFS) data is from head-to-head clinical trials in patients with previously treated chronic lymphocytic leukemia (CLL).
Experimental Protocols
In Vivo BTK Occupancy Assay (ELISA-based)
This method quantifies the percentage of BTK enzyme that is bound by an irreversible inhibitor in vivo.
-
Animal Dosing: Administer this compound or vehicle control to mice (e.g., Balb/c) via oral gavage at the desired doses.
-
Tissue Harvest: At a specified time point post-dosing (e.g., 2 hours), euthanize the mice and harvest spleens.
-
Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Cell Lysis: Lyse the splenocytes using a suitable lysis buffer containing protease inhibitors.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any unoccupied BTK.
-
ELISA:
-
Coat a 96-well plate with an anti-BTK antibody.
-
Add the cell lysates to the coated plate, allowing the antibody to capture total BTK (both occupied and unoccupied).
-
Add a streptavidin-HRP conjugate, which will bind to the biotinylated probe on the unoccupied BTK.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Calculation: The percentage of BTK occupancy is calculated by comparing the signal from the treated samples to the vehicle-treated control samples. A lower signal in the treated sample indicates higher BTK occupancy.
Western Blot for Phosphorylated Downstream Signaling Proteins
This protocol assesses the effect of BTK inhibition on the activation of downstream signaling molecules.
-
Animal Dosing and Tissue Harvest: As described in the BTK occupancy assay protocol.
-
Protein Extraction: Extract total protein from the harvested splenocytes using a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of BTK (p-BTK), PLCγ2 (p-PLCγ2), and ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total BTK, β-actin) to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating this compound's on-target effects in vivo.
References
- 1. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tgtherapeutics.com [tgtherapeutics.com]
- 3. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent BTK Inhibitors: Edralbrutinib in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and biochemical properties of edralbrutinib, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor, with other established covalent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib. The information is supported by preclinical and clinical data to aid in research and drug development decisions.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Its inhibition has become a cornerstone in the treatment of various B-cell malignancies. Covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the enzyme.[1] While the first-generation inhibitor, ibrutinib, demonstrated significant clinical benefit, subsequent generations, including acalabrutinib, zanubrutinib, and the investigational agent this compound (TG-1701), have been developed with the aim of improving selectivity and reducing off-target effects.[2][3]
Mechanism of Action: The B-Cell Receptor Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade heavily reliant on BTK. Upon BCR activation, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, leading to the recruitment and activation of Syk. Syk, in turn, phosphorylates and activates BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling pathways, including NF-κB and MAPK, which ultimately regulate gene expression and drive B-cell proliferation, survival, and activation. Covalent BTK inhibitors block this pathway by preventing the phosphorylation and activation of PLCγ2.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the site of action for covalent BTK inhibitors.
Preclinical Efficacy and Selectivity: A Comparative Analysis
The potency and selectivity of BTK inhibitors are critical determinants of their efficacy and safety profiles. Off-target inhibition of other kinases, such as EGFR, TEC, and ITK, has been associated with adverse events observed with ibrutinib.[2][3] this compound has been designed to be a highly specific and potent inhibitor of BTK.[4]
Table 1: Comparative Biochemical Potency (IC50) of Covalent BTK Inhibitors
| Kinase | This compound (TG-1701) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | ~3 (Kd) [4] | 0.5 - 1.5 [1][5] | 5.1 [1][5] | 0.71 - 0.92 [6][7] |
| EGFR | >1000 | 7.8 | >1000 | 0.39 |
| ITK | >1000 | 10.7 | >1000 | 1.9 |
| TEC | >1000 | 20 | 29 | 1.1 |
| SRC | >1000 | >1000 | >1000 | >1000 |
Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution. Kd (dissociation constant) is reported for this compound.
Clinical Efficacy of this compound
Clinical trial data for this compound (TG-1701) from a Phase 1/2 study (NCT03671590) have demonstrated its potential in treating various B-cell malignancies.
Table 2: Clinical Response to this compound (TG-1701) Monotherapy in Relapsed/Refractory B-Cell Malignancies
| Disease | Dosing Cohort | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Chronic Lymphocytic Leukemia (CLL) | 200 mg QD | 95% | Not Reported |
| Mantle Cell Lymphoma (MCL) | 200 mg QD | 33% | Not Reported |
| Waldenström's Macroglobulinemia (WM) | 200 mg QD | 86% | Not Reported |
Data from a Phase 1 study of TG-1701.[2] QD = once daily.
Comparative Clinical Efficacy of Other Covalent BTK Inhibitors
While direct head-to-head trials with this compound are not yet available, the efficacy of acalabrutinib and zanubrutinib has been established in numerous clinical trials, including comparisons with ibrutinib.
Table 3: Selected Clinical Trial Efficacy Data for Acalabrutinib and Zanubrutinib
| Drug | Trial (Indication) | Comparator | Overall Response Rate (ORR) |
| Acalabrutinib | ELEVATE-RR (R/R CLL) | Ibrutinib | Non-inferior PFS |
| ACE-LY-004 (R/R MCL) | Single-arm | 81.5% | |
| Zanubrutinib | ALPINE (R/R CLL/SLL) | Ibrutinib | 78.3% vs 62.5% |
| BGB-3111-206 (R/R MCL) | Single-arm | 83.7% |
R/R = Relapsed/Refractory; CLL = Chronic Lymphocytic Leukemia; SLL = Small Lymphocytic Lymphoma; MCL = Mantle Cell Lymphoma; PFS = Progression-Free Survival.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of BTK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
Caption: Workflow for a typical biochemical kinase inhibition assay to determine IC50 values.
Protocol:
-
Preparation: Recombinant human BTK enzyme is diluted in kinase buffer. The test inhibitor is serially diluted to a range of concentrations. A substrate (e.g., a synthetic peptide) and ATP (often [γ-³³P]ATP) are prepared in the kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP/substrate mixture to wells containing the enzyme and the inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Reaction Termination: The reaction is stopped, often by the addition of EDTA, which chelates the Mg²⁺ necessary for enzyme activity.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) may be used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular BTK Occupancy Assay
This assay measures the percentage of BTK enzyme that is bound by the inhibitor within a cell.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Indirect Comparisons of Efficacy of Zanubrutinib Versus Orelabrutinib in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Edralbrutinib Safety Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the investigational Bruton's tyrosine kinase (BTK) inhibitor, Edralbrutinib (TG-1701), with established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. This analysis is based on available clinical trial data and focuses on key safety and tolerability parameters.
This compound is a next-generation, irreversible BTK inhibitor designed for enhanced selectivity.[1] The rationale behind developing more selective BTK inhibitors is to minimize off-target effects that contribute to the adverse event profiles of earlier-generation drugs. This guide synthesizes safety data from clinical trials to aid in the comparative assessment of this compound within the evolving landscape of BTK inhibitor therapy.
Comparative Safety Analysis of BTK Inhibitors
The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other BTK inhibitors. Data for this compound is primarily from the Phase 1 study NCT03671590.[2][3] Comparative data for ibrutinib, acalabrutinib, and zanubrutinib are drawn from head-to-head clinical trials, including the ELEVATE-RR and ASPEN studies.[4][5][6][7] It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up.
| Adverse Event | This compound (TG-1701) (Monotherapy) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation/Flutter (Any Grade) | 4.0%[3] | 16.0% - 23.5%[4][6] | 9.4%[8] | 7.9%[6] |
| Hypertension (Any Grade) | Not explicitly reported as a common TEAE in initial reports, Grade ≥3 reported at 2.4%[3] | 25.5%[6] | Higher than acalabrutinib[4] | 14.9%[6] |
| Bleeding Events (Any Grade) | 18.7% (all Grade 1-2)[3] | Higher than acalabrutinib[4] | Lower than ibrutinib[4] | Not reported as a primary safety endpoint in ASPEN final analysis[6] |
| Neutropenia (Grade ≥3) | 5%[1] | 20.4%[6] | Not reported as a primary safety endpoint in ELEVATE-RR[4] | 34.7%[6] |
| ALT/AST Elevation (Grade ≥3) | 21% (in combination with U2)[1] | Not reported as a primary safety endpoint in head-to-head trials[4][6] | Not reported as a primary safety endpoint in head-to-head trials[4][6] | Not reported as a primary safety endpoint in head-to-head trials[4][6] |
| Diarrhea (Any Grade) | 16%[2] | 34.7%[6] | Lower than ibrutinib[4] | 22.8%[6] |
| Headache (Any Grade) | Not reported as a common TEAE[2] | Lower than acalabrutinib[4] | Higher than ibrutinib[4] | Not a distinguishing adverse event in ASPEN trial[6] |
| Treatment Discontinuation due to AEs | 1.6% (due to AF, COVID-19)[3] | 21.3%[8] | 14.7%[8] | Lower than ibrutinib[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: BTK Signaling Pathway Inhibition.
The diagram above illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) signaling. Upon antigen binding, the BCR activates LYN and SYK kinases, which in turn phosphorylate and activate BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of downstream signaling events that promote B-cell proliferation and survival. BTK inhibitors, such as this compound, covalently bind to BTK, blocking its activity and interrupting this critical signaling pathway.
Caption: BTK Inhibitor Safety Assessment Workflow.
This workflow outlines the key stages in evaluating the safety profile of a BTK inhibitor. Preclinical studies involve biochemical and cellular assays to determine kinase selectivity and potential off-target effects. During clinical trials, patients are closely monitored for adverse events, which are graded using standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).[9][10] This includes regular laboratory tests (e.g., complete blood count, liver function tests) and cardiac assessments (e.g., electrocardiograms).[11][12][13] The collected data is then statistically analyzed to establish the safety and tolerability profile of the investigational drug.
Experimental Protocols
Kinase Selectivity Profiling:
To assess the selectivity of BTK inhibitors, in vitro kinase inhibition assays are employed. A common method is the KINOMEscan™ platform, which quantitatively measures the binding of the inhibitor to a large panel of human kinases. The assay is typically performed at a fixed concentration of the inhibitor (e.g., 1 µM) to identify potential off-target interactions. The results are often expressed as a percentage of control, with lower percentages indicating stronger binding.
Another approach is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method determines the inhibitor's binding affinity (Kd) for the target kinase. The inhibitor is titrated against a fixed concentration of the kinase and a fluorescent tracer, and the resulting TR-FRET signal is used to calculate the Kd value. Greater selectivity is indicated by a significantly lower Kd for BTK compared to other kinases.
Clinical Trial Safety Monitoring:
In clinical trials of BTK inhibitors, patient safety is monitored through a structured protocol that includes:
-
Adverse Event (AE) Reporting and Grading: All AEs are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[9][10] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Laboratory Assessments: Regular monitoring of hematology and clinical chemistry parameters is crucial. This typically includes:
-
Complete Blood Count (CBC) with differential: Monitored monthly to detect cytopenias such as neutropenia, thrombocytopenia, and anemia.[11]
-
Liver Function Tests (LFTs): Including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are monitored to detect hepatotoxicity.[11]
-
-
Cardiac Monitoring: Given the known cardiac risks associated with some BTK inhibitors, a comprehensive cardiac monitoring plan is implemented:
-
Electrocardiograms (ECGs): Performed at baseline and periodically throughout the study to detect arrhythmias, such as atrial fibrillation.[12][13]
-
Echocardiograms: May be performed at baseline and as clinically indicated to assess cardiac function.[14]
-
Blood Pressure Monitoring: Regular blood pressure checks are performed to monitor for hypertension.[11]
-
-
Physical Examinations: Conducted at regular intervals to assess for any new or worsening signs and symptoms of toxicity.
Conclusion
The available data suggests that this compound (TG-1701) has a manageable safety profile, with a potentially lower incidence of certain adverse events, such as atrial fibrillation, compared to the first-generation BTK inhibitor ibrutinib.[3] However, as with all BTK inhibitors, monitoring for specific toxicities, including neutropenia and liver enzyme elevations, is essential.[1] The enhanced selectivity of this compound may translate to an improved safety profile, a key objective in the development of next-generation BTK inhibitors. Further data from ongoing and future clinical trials will be critical to fully characterize the safety and efficacy of this compound and its place in the treatment of B-cell malignancies.
References
- 1. Study of TG-1701, an Irreversible Bruton's Tyrosine Kinase Inhibitor, in Patients With B-Cell Malignancies [clin.larvol.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. login.medscape.com [login.medscape.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Zanubrutinib Versus Ibrutinib in Symptomatic Waldenström Macroglobulinemia: Final Analysis From the Randomized Phase III ASPEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. imbruvicahcp.com [imbruvicahcp.com]
- 12. Subcutaneous Cardiac Monitoring of Patients With BTK Inhibitors | Clinical Research Trial Listing [centerwatch.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Recommendations on cardiac safety during ibrutinib therapy | Szmit | Acta Haematologica Polonica [journals.viamedica.pl]
Edralbrutinib: A Comparative Analysis of Potency and Selectivity in B-Cell Malignancy Cell Lines
A new generation Bruton's tyrosine kinase (BTK) inhibitor, Edralbrutinib (TG-1701), demonstrates high potency and enhanced selectivity compared to its predecessors, ibrutinib and acalabrutinib. This guide provides a comparative overview of this compound's performance in various B-cell malignancy cell lines, supported by experimental data on its potency and selectivity.
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Comparative Potency in B-Cell Malignancy Cell Lines
While direct head-to-head studies with extensive cell line panels are emerging, available data indicates that this compound exhibits potent anti-proliferative activity across various B-cell non-Hodgkin lymphoma (B-NHL) cell lines. A study by Ribeiro et al. (2021) evaluated the activity of TG-1701 in a panel of 11 B-NHL cell lines, demonstrating its efficacy.[2][3]
For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Ibrutinib, and Acalabrutinib in representative B-cell lymphoma cell lines, compiled from available data. It is important to note that these values may vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound (TG-1701) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| DoHH-2 | Follicular Lymphoma | Data not available | ~5 | ~8 |
| REC-1 | Mantle Cell Lymphoma | Inhibitory activity demonstrated | ~500 | ~500 |
| JEKO-1 | Mantle Cell Lymphoma | Data not available | ~10 | ~10 |
| UPN-1 | Mantle Cell Lymphoma | Modest in vitro activity | Modest in vitro activity | Data not available |
Note: This table is a compilation of data from multiple sources and direct comparative studies are limited. The inhibitory activity of TG-1701 has been demonstrated in REC-1 and UPN-1 cell lines, though specific IC50 values were not provided in the referenced abstracts.[4]
Kinase Selectivity Profile: A Sharper Tool
A key differentiator for next-generation BTK inhibitors is their selectivity, which can translate to a more favorable safety profile by minimizing off-target effects. This compound has been shown to have a more selective kinase inhibition profile compared to the first-in-class inhibitor, ibrutinib.
A kinome scan analysis, which assesses the binding of an inhibitor to a large panel of kinases, revealed that at a concentration of 1 µM, this compound (TG-1701) inhibits a significantly smaller number of off-target kinases compared to ibrutinib.[4]
The following table presents the IC50 values of this compound, Ibrutinib, and Acalabrutinib against BTK and key off-target kinases implicated in adverse events associated with BTK inhibition.
| Kinase | This compound (TG-1701) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 3 | 1.5 | 5.1 |
| TEC | 4 | 7 | 93 |
| TXK | 136 | 2 | 368 |
| HER2 (ErbB2) | > 3000 | 6.4 | > 1000 |
| EGFR | 270 | 5.3 | > 1000 |
| ITK | > 3000 | 4.9 | > 1000 |
| JAK3 | > 3000 | 32 | > 1000 |
Data sourced from a presentation at the 25th Congress of the European Hematology Association (EHA), 2020.[1]
This data highlights this compound's high potency against its intended target, BTK, while exhibiting significantly less activity against other kinases such as EGFR, HER2, and ITK, which are associated with side effects like diarrhea, rash, and bleeding seen with less selective BTK inhibitors.
Signaling Pathway Inhibition
This compound's mechanism of action involves the disruption of the B-cell receptor signaling cascade. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound.
Figure 1. Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).
Experimental Protocols
The following are generalized protocols for the key assays used to determine the potency and selectivity of BTK inhibitors.
In Vitro BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Workflow:
Figure 2. General workflow for an in vitro BTK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human BTK enzyme, a suitable kinase buffer (e.g., containing HEPES, MgCl2, DTT), ATP, and a generic kinase substrate (e.g., poly(Glu,Tyr) peptide) are prepared.
-
Compound Dilution: A serial dilution of the test compounds (this compound, ibrutinib, acalabrutinib) is prepared in an appropriate solvent, typically DMSO.
-
Kinase Reaction: The BTK enzyme is pre-incubated with the various concentrations of the inhibitors in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of product generated (phosphorylated substrate or ADP) is quantified. Common methods include:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Cellular Proliferation (Viability) Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Workflow:
Figure 3. General workflow for a cell proliferation assay using the MTT method.
Detailed Steps:
-
Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well microtiter plates at a predetermined optimal density.
-
Compound Treatment: The cells are treated with a range of concentrations of the BTK inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Western Blotting for BTK Phosphorylation
This technique is used to assess the inhibition of BTK activity within cells by measuring the phosphorylation status of BTK and its downstream targets.
Detailed Steps:
-
Cell Treatment and Lysis: B-cell lymphoma cells are treated with the BTK inhibitors for a defined period. The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of BTK (p-BTK) or a downstream target (e.g., p-PLCγ2). A separate blot is typically probed with an antibody against total BTK as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Conclusion
This compound (TG-1701) is a potent and highly selective BTK inhibitor. Its enhanced selectivity profile, particularly its reduced inhibition of key off-target kinases compared to ibrutinib, suggests the potential for a more favorable safety profile in the treatment of B-cell malignancies. Further head-to-head clinical studies will be crucial to fully elucidate its comparative efficacy and safety in various patient populations.
References
- 1. tgtherapeutics.com [tgtherapeutics.com]
- 2. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tgtherapeutics.com [tgtherapeutics.com]
Comparative Analysis of Edralbrutinib in B-cell Malignancies: A Guide for Researchers
Edralbrutinib (TG-1701) is a next-generation, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for the treatment of various B-cell malignancies. This guide provides a comparative analysis of this compound against established BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—focusing on its mechanism of action, preclinical selectivity, and clinical efficacy and safety data from early-phase trials.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound, like other covalent BTK inhibitors, forms a permanent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This irreversible inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[2] The disruption of this pathway ultimately leads to apoptosis and inhibition of tumor growth in B-cell malignancies.[3]
A key differentiating factor among BTK inhibitors is their selectivity. Off-target inhibition of other kinases, such as EGFR, ITK, and JAK3, by first-generation BTK inhibitors like ibrutinib has been associated with adverse events.[4] Preclinical data suggests this compound possesses a higher degree of selectivity for BTK compared to ibrutinib, potentially leading to an improved safety profile.[1][5]
References
- 1. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay for in vitro testing - Explicyte Immuno-Oncology [explicyte.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. tgtherapeutics.com [tgtherapeutics.com]
A Comparative Analysis: Edralbrutinib Versus Novel Non-Covalent BTK Inhibitors in B-Cell Malignancies
A new wave of Bruton's tyrosine kinase (BTK) inhibitors is reshaping the treatment landscape for B-cell malignancies. While covalent inhibitors like Edralbrutinib have demonstrated significant efficacy, the emergence of novel non-covalent inhibitors, such as pirtobrutinib and nemtabrutinib, offers potential solutions to acquired resistance and improved safety profiles. This guide provides a detailed comparison of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][2] The inhibition of BTK has become a cornerstone of therapy for various B-cell cancers.[2] this compound, a covalent BTK inhibitor, irreversibly binds to the Cysteine 481 (C481) residue in the active site of BTK.[3] This mechanism is shared by first-generation inhibitors like ibrutinib. In contrast, novel non-covalent inhibitors bind reversibly to BTK and do not depend on the C481 residue, allowing them to overcome the most common mechanism of acquired resistance to covalent inhibitors—the C481S mutation.[4][5][6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and key novel non-covalent BTK inhibitors. Direct head-to-head comparative studies are limited, and data is often presented in the context of comparisons with first-generation inhibitors like ibrutinib.
| Inhibitor | Type | Target | Dissociation Constant (Kd) | IC50 (BTK) | Key Clinical Indication(s) |
| This compound (TG-1701) | Covalent (Irreversible) | BTK | 3 nmol/L[7] | Not specified in retrieved results | B-cell lymphoma, Idiopathic Membranous Glomerulonephritis, Neuromyelitis Optica Spectrum Disorder (Phase 2)[8][9] |
| Pirtobrutinib (LOXO-305) | Non-covalent (Reversible) | Wild-type and C481-mutated BTK | Not specified in retrieved results | Not specified in retrieved results | Relapsed or refractory Mantle Cell Lymphoma (FDA Approved)[10][11] |
| Nemtabrutinib (MK-1026) | Non-covalent (Reversible) | Wild-type and C481S-mutated BTK, Src family kinases, ERK signaling related kinases | Not specified in retrieved results | Not specified in retrieved results | Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (Phase 3)[12][13] |
| Fenebrutinib (GDC-0853) | Non-covalent (Reversible) | BTK | Not specified in retrieved results | Not specified in retrieved results | B-cell malignancies (Phase 1) |
| Vecabrutinib (SNS-062) | Non-covalent (Reversible) | BTK | Not specified in retrieved results | Not specified in retrieved results | B-cell malignancies (Phase 1b/2)[14][15] |
Clinical Efficacy and Safety Highlights
| Inhibitor | Key Efficacy Findings | Common Adverse Events |
| This compound | Demonstrates high selectivity compared to ibrutinib.[7] Clinical efficacy data from ongoing Phase 2 trials is maturing. | Not detailed in retrieved results. |
| Pirtobrutinib | In the BRUIN study for CLL/SLL patients pre-treated with a covalent BTK inhibitor, the overall response rate (ORR) was 82.2% (including partial response with lymphocytosis) with a median progression-free survival (PFS) of 19.6 months.[16] | Favorable safety profile with low rates of atrial fibrillation and hypertension.[17][18] Most common adverse events include infections, bleeding, and neutropenia.[16] |
| Nemtabrutinib | The BELLWAVE-001 study in relapsed/refractory hematologic malignancies has shown manageable safety and preliminary anti-tumor activity.[19] | Not detailed in retrieved results. |
| Fenebrutinib | A Phase 1 study in B-cell malignancies reported an ORR of 33%.[5] | Not detailed in retrieved results. |
| Vecabrutinib | Has shown clinical activity in patients with the C481S mutation.[14] | Not detailed in retrieved results. |
Signaling Pathways and Experimental Workflows
The development and evaluation of BTK inhibitors involve a series of well-defined experimental workflows to characterize their mechanism of action, potency, selectivity, and clinical efficacy.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the points of inhibition by both covalent and non-covalent inhibitors.
References
- 1. What is Nemtabrutinib used for? [synapse.patsnap.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Nemtabrutinib - Wikipedia [en.wikipedia.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. ashpublications.org [ashpublications.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. esmo.org [esmo.org]
- 17. expertperspectives.com [expertperspectives.com]
- 18. patientpower.info [patientpower.info]
- 19. BELLWAVE-008: A phase 3 study of the efficacy and safety of nemtabrutinib in previously untreated patients (pts) with chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) without TP53 aberrations. - ASCO [asco.org]
Safety Operating Guide
Navigating the Disposal of Edralbrutinib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the BTK inhibitor, Edralbrutinib, this guide offers procedural steps to ensure the safety of personnel and the environment. As a potent research compound, adherence to established best practices for pharmaceutical waste management is paramount.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is a regulated activity, with guidelines established by bodies such as the U.S. Environmental Protection Agency (EPA) and the U.S. Food and Drug Administration (FDA).[3][4] A primary consideration is whether the substance is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] This classification depends on the chemical properties of the waste, such as toxicity, corrosivity, reactivity, or ignitability.[3][5]
For potent compounds like this compound, which is used in oncological research, it is prudent to handle it as a potentially hazardous substance.[6] Many antineoplastic drugs are considered hazardous and require specific disposal procedures.[7] The prohibition of sewering (flushing down the drain) hazardous pharmaceutical waste is a key regulatory mandate to prevent environmental contamination.[4][8][9][10]
This compound Disposal: A Step-by-Step Protocol
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, the following protocol is based on best practices for similar research-grade pharmaceuticals and general regulatory guidelines.
Step 1: Waste Characterization and Segregation
The initial and most critical step is to characterize the waste. This compound waste will fall into one of two categories:
-
Bulk Waste: This includes unused or expired this compound, and solutions with significant concentrations of the compound.
-
Trace Waste: This consists of items contaminated with small amounts of this compound, such as personal protective equipment (PPE), empty vials, and labware.
Table 1: this compound Waste Characterization and Handling
| Waste Type | Examples | Recommended Container | Disposal Method |
| Bulk Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, partially full vials. | Black RCRA-approved hazardous waste container.[7] | Collection by institutional Environmental Health & Safety (EHS) for incineration.[11] |
| Trace Contaminated Solids | Contaminated gloves, bench paper, pipette tips, empty vials. | Yellow trace chemotherapy waste container or as directed by EHS.[7] | Incineration through a regulated medical waste program.[7][11] |
| Contaminated Sharps | Needles and syringes used for preparing or administering this compound solutions. | Red sharps container specifically for chemotherapy or hazardous waste. | Collection by EHS for incineration.[7] |
| Aqueous Solutions | Dilute aqueous solutions from experiments. | Consult with EHS. Direct sewer disposal is prohibited for hazardous waste.[4][9] | May require collection as hazardous waste. |
Step 2: Containerization and Labeling
Properly containerize and label all this compound waste at the point of generation.
-
Use containers that are compatible with the waste type and are properly sealed to prevent leaks.[12]
-
Label all containers clearly with "Hazardous Waste" and the specific chemical name, "this compound."[7]
Step 3: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general lab traffic to minimize exposure risks.
Step 4: Disposal
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[7][11] EHS professionals are trained to handle and dispose of hazardous pharmaceutical waste in compliance with federal and state regulations. The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration by a licensed facility.[13]
Key Experimental Protocols and Safety Considerations
While no specific experimental protocols for this compound disposal were found, the general handling procedures for potent compounds should be strictly followed.
Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent inhalation of the powder.[12]
-
Wear appropriate personal protective equipment (PPE), including double chemotherapy gloves, a lab coat, and eye protection.[7]
-
Avoid direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[12]
-
Do not eat, drink, or smoke in areas where this compound is handled.[12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. epa.gov [epa.gov]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. michigan.gov [michigan.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. services.gov.krd [services.gov.krd]
Safe Handling and Disposal of Edralbrutinib: A Guide for Laboratory Professionals
Edralbrutinib (also known as TG-1701) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) investigated for its efficacy in treating B-cell non-Hodgkin lymphoma.[1] As with any potent pharmaceutical compound, strict adherence to safety protocols is paramount to protect researchers, scientists, and drug development professionals from potential exposure and to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
I. Personal Protective Equipment (PPE)
Given that this compound is an antineoplastic agent, the use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.[2] The following PPE should be worn at all times when handling this compound in solid or solution form:
-
Gloves : Double gloving with chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard is required.[3][4] Gloves should be changed immediately if they become contaminated.
-
Gowns : A disposable, back-closing, long-sleeved gown made of a low-permeability fabric should be worn.[3][4] Cuffs should be tucked into the outer pair of gloves.
-
Eye and Face Protection : ANSI-rated safety glasses with side shields, chemical splash goggles, or a full-face shield should be used to protect against splashes and aerosols.
-
Respiratory Protection : When handling the powdered form of this compound outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[4]
-
Shoe Covers : Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.[3]
II. Operational Handling Procedures
A. Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Personnel involved in unpacking should wear chemotherapy gloves.[3] this compound should be stored in a designated, clearly labeled area away from general laboratory traffic.
| Storage Condition | Duration | Special Instructions |
| In solvent at -80°C | 6 months | Protect from light[5][6] |
| In solvent at -20°C | 1 month | Protect from light[5][6] |
B. Preparation of Stock Solutions
All manipulations involving this compound, especially the handling of the powdered form and the preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure.[4]
Protocol for Preparing a 98 mg/mL Stock Solution in DMSO:
-
Ensure all necessary PPE is correctly donned.
-
Weigh the required amount of this compound powder in a containment device.
-
Use fresh, moisture-free DMSO for reconstitution, as moisture can reduce solubility.[1]
-
Slowly add the DMSO to the vial containing the this compound powder to the desired concentration (e.g., 98 mg/mL).[1]
-
Gently vortex or sonicate the solution until all the powder is dissolved, creating a clear solution.
-
Label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the stock solution as recommended in the table above.
III. Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup.
-
Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Working from the outer edge of the spill inward, gently wipe up the spill.
-
Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface-safe detergent).
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
IV. Disposal Plan
All waste generated from the handling of this compound, including empty vials, contaminated PPE, and unused solutions, is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste : All contaminated solid waste, such as gloves, gowns, shoe covers, and labware, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
The primary method for the disposal of pharmaceutical waste is high-temperature incineration by an approved environmental management vendor.[7][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. services.gov.krd [services.gov.krd]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
